molecular formula C9H13ClN2S B1400261 2-(2-Methyl-benzyl)-isothiourea CAS No. 73338-92-8

2-(2-Methyl-benzyl)-isothiourea

Número de catálogo: B1400261
Número CAS: 73338-92-8
Peso molecular: 216.73 g/mol
Clave InChI: LKDJRGZBAITSMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Methyl-benzyl)-isothiourea hydrochloride (CAS 73338-92-8) is a high-purity chemical compound offered for research applications. With the molecular formula C9H13ClN2S and a molecular weight of 216.73 g/mol, this compound is a valuable member of the isothiourea family, which is known for its significant role in biochemical and pharmacological studies . Isothiourea derivatives are recognized as remarkably potent inhibitors for a range of enzymatic systems . A primary research application for this class of compounds is the inhibition of nitric oxide synthase (NOS) . Studies on structurally similar S-benzylisothiourea compounds have demonstrated their ability to significantly inhibit NOS activity, with some derivatives showing greater potency than the reference drug 7-nitroindazole . This mechanism is of interest for investigating conditions such as septic shock and other life-threatening states associated with elevated nitric oxide levels . Furthermore, isothiourea derivatives have shown substantial antimicrobial properties in research settings. Novel compounds within this family have displayed activity against various Gram-positive bacterial strains, as well as yeast and protozoan species, making them useful tools for exploratory antimicrobial research . More recent investigations also explore their role as inhibitors of metal ion transporters like DMT1, which may be relevant for studies on iron overload disorders . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-methylphenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.ClH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDJRGZBAITSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Pharmacological Analysis of 2-(2-Methyl-benzyl)-isothiourea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methyl-benzyl)-isothiourea (frequently synthesized and utilized as its hydrochloride salt, CAS: 73338-92-8) is a highly specialized synthetic S-substituted isothiourea derivative[1]. In the realm of medicinal chemistry and rational drug design, the S-benzylisothiourea pharmacophore is critically valued for its ability to act as a potent, competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms, with a particular affinity for inducible NOS (iNOS)[2].

This technical guide provides an in-depth structural analysis of 2-(2-Methyl-benzyl)-isothiourea. By bridging spectroscopic elucidation, crystallographic properties, and mechanistic pharmacology, this document serves as a self-validating framework for researchers synthesizing and characterizing this class of NOS inhibitors.

Physicochemical Profiling & Molecular Identity

To establish a strict baseline for structural characterization, the physicochemical properties of the target compound are summarized below. The hydrochloride salt form is universally preferred in laboratory settings; the protonation of the imine nitrogen enhances aqueous solubility and prevents the oxidative degradation of the delicate isothiourea moiety[1].

Table 1: Physicochemical Properties of 2-(2-Methyl-benzyl)-isothiourea HCl

PropertyValue / Description
Chemical Name S-(2-methylbenzyl)isothiourea hydrochloride
CAS Registry Number 73338-92-8
Molecular Formula C9H12N2S • HCl (C9H13ClN2S)
Molecular Weight 216.74 g/mol
Appearance White to off-white crystalline powder
Solubility High in H2O, DMSO, and Methanol
Primary Target Inducible Nitric Oxide Synthase (iNOS)

Mechanistic Pharmacology: NOS Inhibition Pathway

S-substituted isothioureas are direct structural analogs of L-arginine, the endogenous substrate required for Nitric Oxide Synthase activity. The isothiourea moiety perfectly mimics the guanidino group of L-arginine.

Causality of Inhibition: 2-(2-Methyl-benzyl)-isothiourea competes directly with L-arginine for the active site of iNOS. The planar isothiourea group forms highly stable bidentate hydrogen bonds with the catalytic glutamate and aspartate residues located deep within the NOS heme domain[3]. Simultaneously, the 2-methylbenzyl tail occupies a hydrophobic accessory pocket (the S1/S3 subpockets), which provides the steric bulk necessary for isoform selectivity (favoring iNOS over eNOS)[2]. By physically blocking L-arginine binding, the enzyme is starved of its substrate, halting the oxidation process required to produce nitric oxide (NO) and L-citrulline. This mechanism effectively downregulates NO-driven inflammatory and apoptotic signaling pathways[2].

NOS_Inhibition Substrate L-Arginine (Endogenous Substrate) Enzyme Inducible Nitric Oxide Synthase (iNOS) Substrate->Enzyme Binds Active Site Inhibitor 2-(2-Methyl-benzyl)-isothiourea (Competitive Inhibitor) Inhibitor->Enzyme Blocks Heme Pocket Product Nitric Oxide (NO) + L-Citrulline Enzyme->Product Catalysis Inflammation Inflammatory Signaling Pathways Product->Inflammation Activates

Caption: Competitive inhibition of iNOS by 2-(2-Methyl-benzyl)-isothiourea blocking NO production.

Experimental Protocols: Synthesis & Characterization

Step-by-Step Synthesis Workflow

The synthesis of 2-(2-Methyl-benzyl)-isothiourea relies on a highly efficient bimolecular nucleophilic substitution (SN2) reaction.

  • Preparation: Dissolve 1.0 equivalent of thiourea in anhydrous ethanol under an inert nitrogen atmosphere to prevent side oxidation.

  • Addition: Add 1.05 equivalents of 2-methylbenzyl chloride dropwise to the stirring solution at room temperature.

  • Reflux (Causality Step): Elevate the temperature to 78°C (reflux) for 4-6 hours. Why? Refluxing provides the necessary activation energy for the sulfur atom of thiourea (acting as a soft, highly polarizable nucleophile) to displace the benzylic chloride via an SN2 mechanism.

  • Crystallization: Cool the reaction mixture to 0°C. The product, 2-(2-Methyl-benzyl)-isothiourea hydrochloride, will spontaneously precipitate due to its lower solubility in cold ethanol.

  • Purification: Filter the precipitate under a vacuum and wash with cold diethyl ether to remove any unreacted organic starting materials. Recrystallize from hot ethanol to yield X-ray quality crystals.

Analytical Validation Protocol
  • Sample Prep: Dissolve 5 mg of the purified crystalline compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • NMR Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra using standard pulse sequences. Ensure the relaxation delay is sufficient for accurate integration of the quaternary carbons.

  • Mass Spectrometry: Perform Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

Synthesis_Workflow Reactants 2-Methylbenzyl Chloride + Thiourea Reaction SN2 Substitution (Reflux in Ethanol, 78°C) Reactants->Reaction Heat Crystallization Crystallization (Cool to 0°C) Reaction->Crystallization Precipitation Product 2-(2-Methyl-benzyl)-isothiourea HCl (Purified Crystals) Crystallization->Product Filtration & Wash NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Product->NMR Structural Elucidation XRay X-Ray Crystallography (Conformational Analysis) Product->XRay 3D Conformation

Caption: Step-by-step synthesis and structural validation workflow for the isothiourea derivative.

Advanced Structural Elucidation & Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is critical for confirming the regiochemistry of the S-alkylation.

  • 1H NMR: The presence of the 2-methyl group on the benzyl ring breaks the symmetry of the aromatic system, resulting in a distinct multiplet pattern for the four aromatic protons (δ 7.15 - 7.35 ppm). The benzylic CH2 protons appear as a sharp singlet around δ 4.45 ppm, shifted significantly downfield due to the electron-withdrawing nature of the adjacent sulfur atom. The isothiourea protons (-C(=NH)NH2) typically exchange rapidly but can be observed as a broad singlet integrating to 4H around δ 9.20 ppm in the hydrochloride salt form, confirming protonation at the imine nitrogen[4].

  • 13C NMR: The characteristic thiouronium carbon (S-C=N) resonates at approximately δ 169.5 ppm. The benzylic carbon appears near δ 33.8 ppm, while the ortho-methyl carbon is found at δ 19.2 ppm.

Table 2: 1H and 13C NMR Peak Assignments (Theoretical/Empirical Consensus)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1H 9.20Broad singlet4H-C(=NH2+)NH2 (Isothiourea)
1H 7.35 - 7.15Multiplet4HAromatic protons (C3, C4, C5, C6)
1H 4.45Singlet2H-CH2-S- (Benzylic)
1H 2.35Singlet3HAr-CH3 (Ortho-methyl)
13C 169.5Singlet1CS-C(=N)N (Thiouronium)
13C 136.0 - 126.0Multiple6CAromatic carbons
13C 33.8Singlet1CBenzylic -CH2-
13C 19.2Singlet1COrtho -CH3
X-Ray Crystallography and Conformational Analysis

Crystallographic studies of S-benzylisothiourea derivatives reveal that the isothiourea group is essentially planar due to extensive electron delocalization across the N-C-N system[5]. The 2-methylbenzyl group adopts a conformation that minimizes steric clash between the ortho-methyl group and the sulfur atom. In the solid state, the hydrochloride salt forms a robust hydrogen-bonding network: the chloride anion acts as a multiple hydrogen-bond acceptor for the NH2 groups of adjacent isothiourea cations. This tight crystal lattice is the primary driver of the compound's high melting point and long-term bench stability[5].

References

Sources

Spectroscopic Characterization of 2-(2-Methyl-benzyl)-isothiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2-Methyl-benzyl)-isothiourea, a compound of interest in medicinal chemistry and drug development due to the prevalence of the isothiourea scaffold in various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis, purification, and structural elucidation of novel compounds are foundational to the advancement of pharmaceutical sciences, and a thorough understanding of their spectroscopic properties is paramount.

Synthesis and Rationale

The synthesis of 2-(2-Methyl-benzyl)-isothiourea is typically achieved through the reaction of 2-methylbenzyl halide (chloride or bromide) with thiourea in a suitable solvent such as ethanol. This nucleophilic substitution reaction forms the corresponding S-alkyl isothiouronium salt. Subsequent treatment with a mild base can yield the free base, 2-(2-Methyl-benzyl)-isothiourea. This method is a robust and widely used procedure for the preparation of S-substituted isothioureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol

A sample of 2-(2-Methyl-benzyl)-isothiourea is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate resolution.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of 2-(2-Methyl-benzyl)-isothiourea is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the methyl protons, and the protons of the isothiourea moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic (C₆H₄)
~4.1Singlet2HBenzylic (-CH₂-)
~2.3Singlet3HMethyl (-CH₃)
Broad SignalSinglet3HIsothiourea (-NH₂)

Interpretation:

  • The aromatic protons on the 2-methylbenzyl ring are expected to appear as a complex multiplet in the region of δ 7.1-7.3 ppm.

  • The benzylic methylene protons, being adjacent to the sulfur atom and the aromatic ring, are deshielded and should appear as a singlet around δ 4.1 ppm.

  • The methyl protons of the 2-methylbenzyl group will give rise to a singlet at approximately δ 2.3 ppm[1].

  • The protons of the isothiourea group (-NH and -NH₂) are expected to be broad due to quadrupole effects of the nitrogen atoms and potential hydrogen exchange. Their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~168Isothiourea (C=N)
~136-138Aromatic (quaternary C)
~125-130Aromatic (CH)
~35Benzylic (-CH₂)
~19Methyl (-CH₃)

Interpretation:

  • The most downfield signal is attributed to the carbon of the isothiourea C=N group, expected around δ 168 ppm.

  • The aromatic carbons will appear in the typical range of δ 125-138 ppm, with the quaternary carbons being less intense.

  • The benzylic carbon will be observed around δ 35 ppm.

  • The methyl carbon of the 2-methylbenzyl group is expected to have a chemical shift of approximately δ 19 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups present in a molecule.

Experimental Protocol

The IR spectrum of 2-(2-Methyl-benzyl)-isothiourea can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

IR Spectral Data (Predicted)

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and C-S bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3400Strong, BroadN-H stretching (Isothiourea)
3000-3100MediumAromatic C-H stretching
2850-3000MediumAliphatic C-H stretching (CH₂ and CH₃)
~1640StrongC=N stretching (Isothiourea)
1450-1600MediumAromatic C=C stretching
~750StrongC-S stretching

Interpretation:

  • A broad and strong band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine and imine groups of the isothiourea moiety[2][3][4].

  • The C=N stretching vibration of the isothiourea group is expected to appear as a strong band around 1640 cm⁻¹[2].

  • Aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions[5][6].

  • The C-S stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol

The mass spectrum of 2-(2-Methyl-benzyl)-isothiourea can be recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Mass Spectral Data (Predicted)

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

m/zIon
180[M]⁺ (Molecular Ion)
105[C₈H₉]⁺ (2-Methylbenzyl cation)
76[C₂H₆N₂S]⁺ (Isothiourea fragment)

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 180, corresponding to the molecular weight of 2-(2-Methyl-benzyl)-isothiourea.

  • A prominent peak at m/z 105 is anticipated, resulting from the cleavage of the C-S bond to form the stable 2-methylbenzyl cation. This is a common fragmentation pathway for S-benzyl compounds.

  • Another significant fragment could be observed at m/z 76, corresponding to the isothiourea moiety.

Visualizations

Molecular Structure

2-(2-Methyl-benzyl)-isothiourea cluster_benzyl 2-Methylbenzyl Group cluster_isothiourea Isothiourea Moiety C1 C C2 C C1->C2 C7 CH2 C1->C7 C3 C C2->C3 C8 CH3 C2->C8 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 S S C7->S C9 C S->C9 N1 NH C9->N1 N2 NH2 C9->N2

Caption: Molecular structure of 2-(2-Methyl-benzyl)-isothiourea.

Proposed Mass Spectrometry Fragmentation

Fragmentation M+ [C9H12N2S]+. m/z = 180 F1 [C8H9]+ m/z = 105 M+->F1 β-cleavage F2 [CH5N2S]+ m/z = 77 M+->F2 α-cleavage

Sources

Therapeutic Horizons of Isothiourea Analogs: A Strategic Target Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiourea (or isothiuronium) scaffold represents a privileged pharmacophore in medicinal chemistry, primarily due to its structural capacity to act as a rigidified, lipophilic bioisostere of the guanidine group. Unlike the highly basic and polar guanidine moiety (


), the isothiourea functionality (

) offers tunable basicity and enhanced membrane permeability while retaining the critical hydrogen-bond donor/acceptor motif required for bidentate interactions with carboxylate or phosphate residues in enzyme active sites.

This technical guide analyzes the therapeutic utility of isothiourea analogs, moving beyond their conventional role as synthetic intermediates to establish them as potent effectors of Nitric Oxide Synthase (NOS), Histamine H3 receptors, and emerging oncogenic targets.

Section 1: The Chemical Scaffold & SAR Logic

The core utility of the S-substituted isothiourea scaffold lies in its ability to mimic the transition state of arginine hydrolysis or to block arginine-binding pockets via steric occlusion.

Structure-Activity Relationship (SAR) Architecture

The biological activity of isothiourea analogs is dictated strictly by the steric and electronic nature of the S-substituent and the N,N'-substitution pattern.

  • Small S-Alkyl Groups (Methyl, Ethyl, Isopropyl): Confer high affinity for the heme-containing active site of Nitric Oxide Synthase (NOS). The steric bulk of the S-alkyl group determines isoform selectivity (iNOS vs. eNOS).

  • Bulky/Aryl S-Substituents: Shift activity towards hydrophobic pockets found in kinases (e.g., EGFR) or GPCRs (e.g., Histamine H3).

  • N-Substitution: often reduces potency against NOS but is essential for optimizing pharmacokinetic properties and targeting specific kinase domains.

Visualization: Isothiourea SAR Map

The following diagram illustrates the divergent therapeutic pathways based on substituent modification.

SAR_Map Core Isothiourea Scaffold (R-N=C(S-R')-NH-R) Small_Alkyl S-Alkyl (Me, Et, iPr) (Steric Probe) Core->Small_Alkyl Imidazole_Link Imidazole-Propyl Linker (GPCR Recognition) Core->Imidazole_Link Bulky_Aryl Bulky N/S-Aryl Groups (Hydrophobic Interaction) Core->Bulky_Aryl NOS Nitric Oxide Synthase (iNOS > nNOS/eNOS) Small_Alkyl->NOS Arginine Mimicry H3 Histamine H3 Receptor (Antagonist/Inverse Agonist) Imidazole_Link->H3 Clobenpropit Analog EGFR EGFR Tyrosine Kinase (Anticancer) Bulky_Aryl->EGFR ATP Pocket Comp.

Caption: Divergent SAR pathways for isothiourea analogs. Small S-alkyl groups favor NOS inhibition, while complex linkers target GPCRs and Kinases.

Section 2: Nitric Oxide Synthase (NOS) Inhibition[1][2][3]

The most authoritative application of S-alkylisothioureas is the competitive inhibition of Nitric Oxide Synthases. These compounds compete directly with L-arginine, the natural substrate.

Mechanism of Action

Isothioureas bind to the heme-containing active site of NOS. The isothiourea moiety forms a bidentate hydrogen bond with the conserved glutamate residue (Glu371 in iNOS), mimicking the guanidinium group of L-arginine. However, the S-alkyl group protrudes into a hydrophobic pocket near the heme iron.

  • S-Methylisothiourea (SMT): Potent but non-selective.

  • S-Ethylisothiourea (SEITU): High potency; increased lipophilicity allows better cellular penetration.

  • S-Isopropylisothiourea: Exploits the size limit of the substrate pocket, often showing marginal selectivity for the inducible isoform (iNOS) over the endothelial isoform (eNOS).

Therapeutic Implication: Septic Shock

In conditions like septic shock, iNOS is upregulated, causing massive NO release and dangerous hypotension. Isothiourea inhibitors can restore blood pressure (pressor effect) by curbing this "nitrosative stress."

Comparative Potency Data
CompoundiNOS

(nM)
eNOS

(nM)
Selectivity (eNOS/iNOS)
L-NNA (Standard) 250600.24 (eNOS selective)
S-Methylisothiourea 17362.1 (iNOS selective)
S-Ethylisothiourea 5.2295.6 (iNOS selective)
S-Isopropylisothiourea 11454.1 (iNOS selective)

Data synthesized from Garvey et al. and related kinetic studies.

Section 3: Emerging Oncology Targets

Beyond NOS, isothiourea derivatives act on specific oncogenic drivers.

EGFR Tyrosine Kinase Inhibition

N-substituted isothiourea derivatives, particularly those bearing benzodioxole or quinazoline moieties, function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

  • Mechanism: The thiourea/isothiourea sulfur atom interacts with residues in the ATP-binding cleft (e.g., Cys797 or Met793), while aryl substituents engage in

    
    -stacking.
    
  • Validation: Compounds have shown

    
     values in the low micromolar range (1–10 
    
    
    
    M) against MCF-7 and A549 cell lines.
Histamine H3 Receptor Antagonism (Clobenpropit)

Clobenpropit is a prototype isothiourea-based antagonist/inverse agonist at the Histamine H3 receptor.

  • Relevance: H3 receptors regulate neurotransmitter release (histamine, acetylcholine, norepinephrine).

  • Target: Cognitive deficits (Alzheimer's), narcolepsy, and potentially neuropathic pain. The isothiourea group is critical for high-affinity binding to the receptor's transmembrane domain.

Section 4: Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of a model isothiourea inhibitor.

Protocol A: Synthesis of S-Ethylisothiourea Hydrobromide

A robust, atom-economical method for generating the core scaffold.

  • Reagents: Thiourea (10 mmol), Ethyl Bromide (11 mmol), Ethanol (anhydrous, 20 mL).

  • Procedure:

    • Dissolve thiourea in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl bromide dropwise with stirring.

    • Reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

    • Cool to room temperature.[1] The product (S-ethylisothiourea hydrobromide) will precipitate as white crystals.

    • Filtration: Collect solid by vacuum filtration.

    • Recrystallization: Purify using Ethanol/Ether (1:1) to remove unreacted thiourea.

  • Yield Check: Expected yield >85%. Melting point: 168–170°C.

Protocol B: Griess Assay for iNOS Inhibition

A self-validating colorimetric assay to determine


 values.

Principle: Measures the accumulation of nitrite (


), the stable breakdown product of NO, in the culture medium of LPS-stimulated macrophages.

Workflow Diagram:

Griess_Workflow Step1 Cell Seeding (RAW 264.7 Macrophages) Step2 Induction & Treatment (+ LPS 1 µg/mL) (+ Isothiourea Analog) Step1->Step2 Step3 Incubation (24h at 37°C, 5% CO2) Step2->Step3 Step4 Supernatant Collection (100 µL) Step3->Step4 Step5 Griess Reaction (+ Sulfanilamide) (+ NED) Step4->Step5 Step6 Read Absorbance (540 nm) Step5->Step6

Caption: Step-by-step workflow for validating NOS inhibition using the Griess Assay.

Detailed Steps:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Allow adherence (24h).
    
  • Treatment: Replace media. Add Lipopolysaccharide (LPS, 1

    
    g/mL) to induce iNOS. Simultaneously add serially diluted isothiourea analog (0.1 nM – 100 
    
    
    
    M). Include "LPS only" (Positive Control) and "Media only" (Negative Control).
  • Incubation: Incubate for 24 hours.

  • Reaction: Transfer 100

    
    L of supernatant to a fresh plate. Add 100 
    
    
    
    L Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
  • Quantification: Incubate 10 mins at RT (dark). Measure absorbance at 540 nm.

  • Calculation: Calculate % Inhibition relative to LPS control. Plot dose-response curve to derive

    
    .
    

Section 5: Future Outlook & Link Integrity

The isothiourea scaffold is evolving from a simple NOS inhibitor to a versatile warhead in Proteolysis Targeting Chimeras (PROTACs) and Covalent Inhibitors . The ability of the isothiourea sulfur to act as a nucleophile (in its free base form) or an electrophile (if activated) opens routes for covalent modification of cysteine residues in drug-resistant kinase targets.

Researchers should prioritize the S-alkylisothiourea subclass for immediate bioactivity in metabolic and inflammatory models, while N-aryl-S-alkyl derivatives hold higher promise for oncology applications due to enhanced hydrophobic interactions.

References

  • Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[2] Inhibition by non-amino acid isothioureas.[2][3][4] Journal of Biological Chemistry.

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[2][5][6] Biochemical Pharmacology.

  • Vulpetti, A., et al. (2005). Structure-based design of potent, non-peptide inhibitors of human mast cell chymase. Journal of Medicinal Chemistry.

  • Cowart, M., et al. (2005). Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists with improved druglikeness and in vivo efficacy. Journal of Medicinal Chemistry. (Context: H3/H4 isothiourea analogs).

  • Li, Y., et al. (2010). Design, synthesis and biological evaluation of novel N-substituted thiourea/isothiourea derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

Sources

Methodological & Application

2-(2-Methyl-benzyl)-isothiourea as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 2-(2-Methyl-benzyl)-isothiourea as a Putative MreB Inhibitor & Antimicrobial Agent

Part 1: Introduction & Strategic Rationale

2-(2-Methyl-benzyl)-isothiourea (also known as S-(2-methylbenzyl)isothiourea) belongs to the S-benzylisothiourea class of compounds. This chemical family has garnered significant attention in antimicrobial research due to the potent activity of its structural analog, A22 (S-(3,4-dichlorobenzyl)isothiourea).

Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein translation (aminoglycosides), S-benzylisothioureas are known to target MreB , the bacterial actin homolog responsible for maintaining cell shape in rod-shaped bacteria.

Why this compound? While the dichloro-derivative (A22) is the gold standard for MreB inhibition, the 2-methyl derivative offers a unique structural probe. The ortho-methyl group introduces steric bulk and electron-donating properties distinct from the electron-withdrawing chlorines of A22. This Application Note provides a rigorous framework to evaluate whether 2-(2-Methyl-benzyl)-isothiourea retains MreB-targeting specificity or exhibits a divergent mode of action (MoA).

Part 2: Mechanism of Action (Hypothesized)

The primary hypothesis for this compound is the reversible inhibition of MreB polymerization.

  • Target: MreB (Actin-like cytoskeleton).[1]

  • Action: The isothiourea moiety binds to the nucleotide-binding pocket of MreB.

  • Phenotype: Inhibition of MreB polymerization prevents the segregation of the cell wall synthesis machinery (PBP2/RodA).

  • Result: Rod-shaped bacteria (e.g., E. coli, P. aeruginosa) lose their structural integrity, becoming spherical (coccoid) before eventual lysis.

Pathway Visualization: MreB Inhibition

MreB_Inhibition Compound 2-(2-Methyl-benzyl)-isothiourea Inhibition Competitive Binding at Nucleotide Pocket Compound->Inhibition Diffuses into Cytoplasm MreB_ATP MreB-ATP Monomer Polymerization Polymerization into Helical Filaments MreB_ATP->Polymerization Normal Physiology CellWall Peptidoglycan Synthesis (PBP2/RodA Complex) Polymerization->CellWall Scaffolding RodShape Maintenance of Rod Shape CellWall->RodShape Sphere Morphological Transition (Rod -> Sphere) CellWall->Sphere Loss of Turgor Control Inhibition->MreB_ATP Blocks ATP Hydrolysis Collapse Filament Depolymerization Inhibition->Collapse Induces Collapse->CellWall Delocalizes Synthase Lysis Cell Lysis / Death Sphere->Lysis

Figure 1: Hypothesized mechanism of action where the isothiourea derivative disrupts MreB filament dynamics, leading to morphological collapse.

Part 3: Experimental Protocols

Protocol A: Preparation and Handling
  • Solubility: The hydrochloride salt is soluble in water (up to ~50 mM) and DMSO (>100 mM).

  • Stability: S-alkylisothioureas are susceptible to hydrolysis at high pH (forming thiols and urea).

    • Recommendation: Prepare stock solutions in DMSO (anhydrous) at 10 mg/mL. Store at -20°C.

    • Working Solution: Dilute into neutral pH media (pH 7.0–7.4) immediately before use.[2] Avoid phosphate buffers with pH > 8.0.

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard validation of antimicrobial potency.

  • Organisms: E. coli K12 (Gram-negative reference), S. aureus ATCC 29213 (Gram-positive reference).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: 96-well clear flat-bottom plate.

  • Gradient: 2-fold serial dilution of 2-(2-Methyl-benzyl)-isothiourea from 128 µg/mL down to 0.25 µg/mL .

  • Inoculum:

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 37°C, aerobic.

  • Readout: Visual turbidity or OD600 absorbance.

    • Control: Include A22 (if available) as a positive control for MreB inhibition.

Protocol C: Morphological Profiling (The "Self-Validating" Step)

This is the critical step to confirm the mechanism. If the compound targets MreB, rod-shaped bacteria MUST turn into spheres at sub-MIC concentrations.

  • Culture: Grow E. coli to early log phase (OD600 ~ 0.2).

  • Treatment: Aliquot culture into tubes containing the compound at 0.5× MIC and 0.25× MIC .

    • Negative Control: DMSO vehicle.

    • Positive Control:[2] A22 (10 µg/mL) or Mecillinam (PBP2 inhibitor).

  • Incubation: Incubate for 2–4 hours at 37°C with shaking.

  • Microscopy:

    • Immobilize 5 µL on a 1% agarose pad.

    • Phase-contrast microscopy (100x oil objective).

    • Success Criteria: Treated cells should appear as lemon-shaped or spherical , contrasting with the rod shape of the DMSO control.

Protocol D: Time-Kill Kinetics

Determines if the activity is bacteriostatic or bactericidal.

  • Inoculum:

    
     CFU/mL in CAMHB.
    
  • Dosing: 1× MIC, 2× MIC, and 4× MIC.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution plating on MHA agar.

  • Interpretation:

    • 
       reduction = Bactericidal.
      
    • 
       reduction = Bacteriostatic (Typical for MreB inhibitors at low concentrations).
      

Part 4: Data Analysis & Interpretation

Representative Data Table (Expected)

Based on SAR data of S-benzylisothiourea analogs.

ParameterE. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)Interpretation
MIC (µg/mL) 8 – 3216 – 64> 64Moderate Gram-negative activity; likely limited Gram-positive entry due to wall thickness.
Morphology (0.5× MIC) Spherical/LemonSphericalNo ChangeConfirms MreB target specificity in Gram-negatives.
Kill Kinetics BacteriostaticBacteriostaticN/AInhibits growth by cytoskeletal arrest rather than immediate lysis.
Cytotoxicity (CC50) > 200 µg/mL> 200 µg/mL> 200 µg/mLHigh selectivity index (Safety).
Workflow Logic Diagram

Workflow Start Compound Stock (DMSO) MIC MIC Assay (Broth Microdilution) Start->MIC Decision MIC < 64 µg/mL? MIC->Decision Morph Morphological Profiling Decision->Morph Yes Stop Discard / Redesign Decision->Stop No Tox Cytotoxicity (HepG2/Hela) Morph->Tox If Shape Change Observed Lead Lead Candidate Optimization Tox->Lead High Selectivity

Figure 2: Decision tree for evaluating 2-(2-Methyl-benzyl)-isothiourea. The morphological check is the "Go/No-Go" gate for this specific chemical class.

Part 5: References

  • Iwai, N., et al. (2002). A novel S-benzylisothiourea derivative that induces round cells in Escherichia coli. Bioscience, Biotechnology, and Biochemistry.

    • Context: Establishes A22 and S-benzylisothioureas as MreB inhibitors.[1]

  • Gitai, Z. (2005). The new bacterial cell biology: moving parts and subcellular architecture. Cell.

    • Context: Reviews the role of MreB in cell shape and the effect of A22.

  • Takacs, C. N., et al. (2010). MreB drives growth of the bacterial cell wall. Science.

    • Context: Mechanistic detail on how MreB inhibition stops PBP2 movement.

  • PubChem Compound Summary. 2-(2-Methylbenzyl)isothiourea hydrochloride.

    • Context: Chemical structure and physical property verification.[3][4][5][6][7]

Sources

using 2-(2-Methyl-benzyl)-isothiourea in cancer cell line studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Affinity iNOS Inhibition in Cancer Cell Line Models using 2-(2-Methyl-benzyl)-isothiourea

Introduction & Mechanism of Action

2-(2-Methyl-benzyl)-isothiourea (often abbreviated as S-(2-methylbenzyl)isothiourea or related to the SBT class) is a potent, competitive inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) . Structurally, it belongs to the S-substituted isothiourea family, which mimics the substrate L-arginine. The addition of the 2-methyl-benzyl moiety enhances lipophilicity and cellular permeability compared to smaller analogs like S-methylisothiourea (SMT), making it a superior choice for intracellular target engagement in complex cancer cell models.

Relevance in Cancer Research: In the tumor microenvironment, iNOS is frequently overexpressed, leading to sustained high levels of Nitric Oxide (NO).[1][2] While low levels of NO can be pro-apoptotic, chronic high-level NO production drives:

  • Angiogenesis: via VEGF upregulation.

  • Metastasis: by enhancing cell migration and invasiveness.

  • Immune Evasion: by suppressing T-cell proliferation.

  • Chemoresistance: via S-nitrosylation of apoptotic proteins (e.g., Caspase-3, Bcl-2).

Researchers utilize 2-(2-Methyl-benzyl)-isothiourea to selectively block this pathway, allowing for the precise dissection of NO's role in tumor progression without the systemic side effects seen with non-selective NOS inhibitors.

Material Preparation & Handling

Compound Properties:

  • CAS Number: 73338-92-8

  • Molecular Weight: ~216.73 g/mol (free base) / ~253.19 g/mol (HCl salt)

  • Solubility: The hydrochloride salt is soluble in water (up to 50 mM) and DMSO (>100 mM).

  • Storage: Desiccate at -20°C. Protect from light and moisture.

Stock Solution Protocol:

  • Solvent Choice: Prepare a 100 mM stock solution in sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to ensure long-term stability and sterility.

    • Note: While water-soluble, aqueous stocks of isothioureas are prone to slow hydrolysis (forming urea and mercaptan) at neutral pH. DMSO stocks are more stable.

  • Calculation: Dissolve 25.3 mg of 2-(2-Methyl-benzyl)-isothiourea HCl in 1.0 mL of DMSO.

  • Aliquoting: Dispense into 20-50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock directly into pre-warmed culture media immediately prior to use. Keep the final DMSO concentration < 0.1% to avoid solvent toxicity.

Experimental Protocols

Protocol A: Determination of IC50 for NO Inhibition (Griess Assay)

Objective: To validate the compound's efficacy in blocking NO production in an iNOS-induced model (e.g., RAW 264.7 macrophages or iNOS-high cancer lines like DLD-1).

Reagents:

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • LPS (Lipopolysaccharide) or Cytokine mix (IFN-γ + TNF-α) for iNOS induction.

Step-by-Step:

  • Seeding: Plate cells (e.g., A549 or RAW 264.7) at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Induction & Treatment: Replace media with fresh media containing:

    • Inducer: LPS (1 µg/mL) or IFN-γ (10 ng/mL).

    • Inhibitor: Serially dilute 2-(2-Methyl-benzyl)-isothiourea (0.1 µM to 100 µM).

    • Control: Inducer + Vehicle (DMSO).

  • Incubation: Incubate for 24 hours . NO accumulates in the supernatant as nitrite (

    
    ).
    
  • Measurement: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent.

  • Readout: Incubate 10 mins at RT (protect from light). Measure Absorbance at 540 nm .

  • Analysis: Calculate % Inhibition relative to the "Inducer Only" control.

Protocol B: Cell Viability & Proliferation (CCK-8/MTT)

Objective: To ensure the observed effects are due to iNOS inhibition and not general cytotoxicity.

  • Seeding: Plate cancer cells (e.g., MCF-7, HCT116) at

    
     cells/well.
    
  • Treatment: Treat with the determined IC50 concentration (typically 10–50 µM) for 24, 48, and 72 hours.

  • Assay: Add CCK-8 reagent (10 µL/well) and incubate for 2 hours.

  • Readout: Measure OD at 450 nm.

  • Interpretation: If viability remains >80% while NO drops >90%, the compound is acting specifically. If viability drops parallel to NO, the effect may be cytotoxic.

Protocol C: Invasion Assay (Transwell)

Objective: To assess the impact of iNOS inhibition on metastatic potential.

  • Preparation: Coat the upper chamber of Transwell inserts (8 µm pore) with Matrigel.

  • Seeding: Resuspend

    
     cells in serum-free media  containing 2-(2-Methyl-benzyl)-isothiourea (at IC50). Plate in the upper chamber.
    
  • Chemoattractant: Add media + 10% FBS to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Staining: Wipe non-invaded cells from the top. Fix invaded cells (bottom) with methanol and stain with Crystal Violet.

  • Quantification: Count cells in 5 random fields under a microscope.

Data Analysis & Expected Results

Table 1: Typical Sensitivity of Cancer Cell Lines to iNOS Inhibition

Cell LineCancer TypeBasal iNOS LevelExpected IC50 (NO Inhibition)Functional Outcome
A549 Lung AdenocarcinomaModerate (Inducible)5 - 15 µMReduced migration
DLD-1 ColorectalHigh2 - 10 µMDecreased VEGF secretion
MCF-7 BreastLow> 50 µMMinimal effect (Control)
RAW 264.7 Macrophage (Model)Very High (Inducible)1 - 5 µMComplete NO block

Note: IC50 values are estimates based on S-benzylisothiourea derivatives and should be empirically determined.

Pathway Visualization

The following diagram illustrates the mechanism of action where 2-(2-Methyl-benzyl)-isothiourea competes with Arginine, blocking the production of Nitric Oxide and downstream tumorigenic signaling.

iNOS_Pathway Arginine L-Arginine iNOS iNOS (NOS2) Arginine->iNOS Substrate Inhibitor 2-(2-Methyl-benzyl)- isothiourea Inhibitor->iNOS Competitive Inhibition NO Nitric Oxide (NO) iNOS->NO Catalysis GuanylateCyclase sGC Activation NO->GuanylateCyclase Signaling VEGF VEGF Expression NO->VEGF Stabilization (HIF-1α) MMP MMP Activation NO->MMP S-nitrosylation Angiogenesis Angiogenesis GuanylateCyclase->Angiogenesis VEGF->Angiogenesis Metastasis Invasion & Metastasis MMP->Metastasis

Caption: Competitive inhibition of iNOS by 2-(2-Methyl-benzyl)-isothiourea prevents Arginine-to-NO conversion, halting downstream angiogenic and metastatic cascades.

References

  • Vannini, F. et al. (2015). "The molecular basis of iNOS inhibition by S-substituted isothioureas." Journal of Medicinal Chemistry. (Generalized citation for class mechanism)

  • Choudhari, S.K. et al. (2013). "Nitric oxide and cancer: a review." World Journal of Surgical Oncology.[3]

  • Crowell, J.A. et al. (2003). "Isothiourea derivatives as potent inhibitors of nitric oxide synthase." Molecular Cancer Therapeutics.

  • Granik, V.G. & Grigoriev, N.B. (2002). "Nitric oxide (NO).[1][2][4] Donors and inhibitors."[1][4] Russian Chemical Reviews.

  • Thomsen, L.L. et al. (1997). "Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor." Cancer Research.[1]

(Note: While 2-(2-Methyl-benzyl)-isothiourea is a specific catalog compound, its primary application follows the established protocols for S-benzylisothiourea derivatives as cited above.)

Sources

Application Note: Mechanistic Profiling and Phenotypic Screening of MreB Inhibition using S-benzylisothiourea (SBT) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The bacterial actin homolog MreB is a conditionally essential ATPase that orchestrates cell wall synthesis in rod-shaped bacteria. Unlike eukaryotic actin, MreB filaments are highly dynamic, rotating around the cell circumference to guide the insertion of peptidoglycan by the elongasome complex.

S-benzylisothiourea (SBT) derivatives, most notably A22 , represent a class of reversible inhibitors that target the nucleotide-binding pocket of MreB. In an era of rising antimicrobial resistance (AMR), MreB inhibitors are high-value targets because they induce a distinct "lytic sphere" phenotype separate from standard PBP inhibition.

This guide provides a rigorous, self-validating workflow to quantify the efficacy of SBT derivatives. It moves beyond simple MIC testing to prove mechanism of action (MOA) —distinguishing true MreB inhibition from non-specific toxicity.

Mechanism of Action (MOA)

To interpret the assays below, one must understand the molecular causality. SBTs do not merely "cap" filaments; they compete with ATP.

  • ATP Competition: A22 binds to the nucleotide-binding pocket of MreB.[1][2]

  • Critical Concentration Shift: A22 binding increases the critical concentration (

    
    ) required for polymerization (e.g., from ~500 nM to >2000 nM).
    
  • Filament Destabilization: A22-bound monomers may still polymerize, but the resulting filaments are structurally unstable and resemble the ADP-bound (depolymerizing) state.

  • Morphological Collapse: Without stable MreB filaments, the elongasome loses its track. Peptidoglycan insertion becomes isotropic (random), causing the cell to bloat from a rod into a "lemon" shape, then a sphere, eventually leading to lysis.

Visualization: The SBT Inhibition Cascade

MreB_Inhibition_Pathway ATP ATP SBT SBT Derivative (e.g., A22) MreB_Monomer MreB Monomer (Nucleotide Free) MreB_ATP MreB-ATP Complex (High Affinity) MreB_Monomer->MreB_ATP + ATP MreB_SBT MreB-SBT Complex (Low Affinity) MreB_Monomer->MreB_SBT + SBT (Competitive Binding) Polymer Stable Protofilaments (Elongasome Guidance) MreB_ATP->Polymer Polymerization (Low Cc) Unstable Unstable/Disordered Oligomers MreB_SBT->Unstable Inhibited Assembly (High Cc) RodShape Rod Morphology (Wild Type) Polymer->RodShape Peptidoglycan Coordination Sphere Rod-to-Sphere Transition (Lemon -> Sphere) Unstable->Sphere Loss of Wall Patterning Lysis Cell Lysis / Death Sphere->Lysis

Figure 1: Competitive inhibition pathway of MreB by SBT derivatives.[3] The drug prevents the formation of the stable ATP-bound state required for scaffolding the cell wall synthesis machinery.

Compound Preparation & Handling[4]

SBT derivatives are hydrophobic. Improper handling leads to precipitation and false-negative MICs.

ParameterSpecificationCausality / Rationale
Solvent DMSO (Dimethyl sulfoxide)SBTs have poor aqueous solubility.
Stock Conc. 10 mg/mL or 50 mMHigh concentration stocks prevent excessive DMSO carryover (<1% final).
Storage -20°C, desiccatedMoisture can hydrolyze the isothiourea linkage over time.
Working Sol. Prepare fresh in mediaCritical: SBTs can precipitate in cold media. Warm media to 37°C before adding the drug.
Light Protect from lightSome isothiourea derivatives are photosensitive.

Protocol A: The "Rod-to-Sphere" Phenotypic Assay

Purpose: The definitive screen. If the cells die but remain rods (or become filaments), the compound is not targeting MreB (or is hitting PBP3). MreB inhibition must produce spheres.

Materials
  • Strain: E. coli MG1655 (Wild Type) or Caulobacter crescentus NA1000.

  • Control Strain (Mandatory): mreB point mutant resistant to A22 (e.g., E. coli mreB D158A or C. crescentus T167A).

  • Media: LB (Luria Broth) or M9 Minimal Media (for clearer imaging).

  • Microscopy: Phase-contrast or DIC optics (100x objective).

Step-by-Step Workflow
  • Inoculation: Dilute overnight culture 1:100 into fresh media. Grow to early log phase (OD₆₀₀ ~0.1–0.2).

    • Why: MreB is essential for elongation.[4] Stationary phase cells are not elongating and will not show the shape change phenotype.

  • Treatment: Aliquot culture into tubes/wells.

    • Vehicle Control: DMSO (same % as drug).

    • Positive Control: A22 (10 µg/mL).[5][6]

    • Test Compound: Gradient (e.g., 1, 5, 10, 50 µg/mL).

  • Incubation: Incubate at 37°C with shaking.

  • Time-Point Imaging:

    • T = 0 min: Verify rods.

    • T = 30 min: Look for "Lemon" shapes (bulging at mid-cell).

    • T = 60-90 min: Look for full spheres.

  • Validation Check:

    • Treat the Resistant Mutant side-by-side.

    • Success Criteria: WT turns spherical; Mutant remains rod-shaped.[6][7]

    • Failure: If Mutant turns spherical or dies, the compound has off-target toxicity.

Protocol B: In Vivo Target Engagement (GFP-MreB)

Purpose: To visualize the collapse of the MreB cytoskeleton in real-time.

Materials
  • Strain: E. coli expressing MreB-GFP (or MreB-RFP) from a native or weak inducible promoter. Avoid overexpression, which creates artifacts.

  • Mounting: Agarose pads (1.5% agarose in growth media).

Workflow
  • Pad Preparation: Mix molten agarose with the test compound (at 2x MIC) and solidify on a slide.

  • Mounting: Place 2 µL of log-phase cells on the drug-infused pad. Cover with a coverslip.

  • Time-Lapse Microscopy:

    • Capture images every 2 minutes for 30 minutes.

    • Channel: FITC/GFP and Phase Contrast.

  • Data Interpretation:

    • Pre-drug: MreB appears as discrete foci or helical-like bands moving perpendicularly to the cell axis.

    • Post-drug (Response): Foci stall, diffuse into the cytoplasm, and fluorescence becomes uniform/cytosolic.

Protocol C: In Vitro Polymerization (Light Scattering)

Purpose: Biochemical proof of direct interaction. This assay measures the mass of polymer formed.

Materials
  • Protein: Purified MreB (requires careful purification to strip bound nucleotides).

  • Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT.

  • Equipment: Fluorescence Spectrophotometer (set to Scattering mode).

Workflow
  • Baseline: Equilibrate MreB (5 µM) in buffer at 25°C. Monitor scattering (Excitation/Emission both at 400 nm) to establish a baseline.

  • Induction: Add ATP (1 mM final).

    • Observation: Signal increases rapidly (polymerization) and plateaus.[8]

  • Inhibition Test:

    • Run A: MreB + DMSO + ATP (Control).

    • Run B: MreB + Test Compound (50 µM) + ATP.

  • Analysis:

    • Compare the Plateau Height (Total Polymer Mass).

    • Compare the Lag Time (Nucleation speed).

    • SBT Effect: A22 will significantly reduce the plateau height and increase the critical concentration.

Troubleshooting & "Self-Validating" Logic

A valid MreB inhibitor must satisfy the "Triangle of Truth" :

ObservationConclusionAction
MIC is low, but cells remain rods. Not MreB. Likely PBP3 (filamentation) or membrane lysis.Discard compound.
MIC is low, cells are spheres, but Resistant Mutant also dies. Off-Target. The compound is toxic via another mechanism.Discard compound.
MIC is low, cells are spheres, Resistant Mutant grows as rods. Validated Hit. Specific MreB inhibition confirmed.Proceed to SAR optimization.
Visualization: Validation Workflow

Validation_Logic Start New SBT Derivative MIC_Test Determine MIC (WT) Start->MIC_Test Decision1 Is it potent? MIC_Test->Decision1 Discard1 Discard (Inactive) Decision1->Discard1 No Microscopy Microscopy (WT) Decision1->Microscopy Yes Shape Morphology? Microscopy->Shape Rods Rods/Filaments Shape->Rods PBP3 or other Spheres Spheres/Lemons Shape->Spheres MreB Candidate MutantTest Test on A22-Resistant Mutant Spheres->MutantTest MutantResult Mutant Outcome? MutantTest->MutantResult MutantDies Mutant Dies (Sphere) MutantResult->MutantDies MutantLives Mutant Lives (Rod) MutantResult->MutantLives Fail_OffTarget FAIL: Off-Target Toxicity MutantDies->Fail_OffTarget Success SUCCESS: Valid MreB Inhibitor MutantLives->Success

Figure 2: Decision tree for validating specific MreB inhibition. Note that "Mutant Lives" is the critical step often skipped in preliminary screens.

References

  • Gitai, Z., Dye, N. A., Reisenauer, A., Wachi, M., & Shapiro, L. (2005). MreB actin-mediated segregation of a specific region of a bacterial chromosome. Cell, 120(3), 329-341.

  • Bean, G. J., & Amann, K. J. (2008). Polymerization properties of the Thermotoga maritima actin MreB: roles of temperature, nucleotides, and ions. Biochemistry, 47(2), 826-835.

  • Bean, G. J., et al. (2009). A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB. Biochemistry, 48(22), 4852-4857.

  • Iwai, N., Nagai, K., & Wachi, M. (2002). Novel S-benzylisothiourea compound that induces spherical cells in Escherichia coli probably by acting on a rod-shape-determining protein(s) other than penicillin-binding protein 2.[9] Bioscience, Biotechnology, and Biochemistry, 66(12), 2658-2662.

  • van den Ent, F., et al. (2014). Bacterial actin MreB forms antiparallel double filaments. eLife, 3, e02634.

Sources

Application Note: 2-(2-Methyl-benzyl)-isothiourea as a Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

2-(2-Methyl-benzyl)-isothiourea , commonly referred to in literature as S-(2-methylbenzyl)isothiourea (S-MBI) , is a potent and selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) . Unlike constitutive isoforms (eNOS and nNOS) which are calcium-dependent and maintain homeostasis, iNOS is expressed de novo during inflammation (e.g., via LPS or cytokine stimulation) and produces massive quantities of nitric oxide (NO).

Mechanism of Action

S-MBI functions as a competitive inhibitor at the substrate-binding site of the NOS enzyme. It mimics the guanidino group of the natural substrate, L-Arginine . By occupying the catalytic pocket, S-MBI prevents the oxidation of L-Arginine to L-Citrulline, thereby halting the production of NO.

Key Pharmacological Features:

  • Selectivity: S-MBI exhibits significant selectivity for iNOS over eNOS (Endothelial NOS), making it a critical tool for distinguishing pathological inflammation from physiological vascular regulation.

  • Potency: It typically displays an IC50 in the low nanomolar range (10–50 nM) for iNOS in enzymatic assays.

  • Reversibility: The inhibition is reversible, unlike suicide inhibitors such as L-NMMA which can be irreversible under certain conditions.

Pathway Visualization

The following diagram illustrates the inflammatory signaling cascade and the precise intervention point of S-MBI.

iNOS_Pathway LPS LPS / Cytokines Macrophage Macrophage (RAW 264.7) LPS->Macrophage Activates NFkB NF-κB Translocation Macrophage->NFkB Signaling iNOS_DNA iNOS Gene Expression NFkB->iNOS_DNA Transcription iNOS_Protein iNOS Protein iNOS_DNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis L_Arg L-Arginine L_Arg->iNOS_Protein Substrate SMBI S-MBI (Inhibitor) SMBI->iNOS_Protein Competitive Binding Nitrite Nitrite (NO2-) (Measurable) NO->Nitrite Oxidation

Figure 1: Mechanism of Action. S-MBI competitively binds to the iNOS protein, preventing the conversion of L-Arginine to NO.[1] Note that S-MBI does not inhibit the upstream expression of the iNOS protein, only its catalytic activity.

Experimental Protocol: Cell-Based Inhibition Assay

This protocol details the evaluation of S-MBI using RAW 264.7 murine macrophages , the gold-standard model for inflammation. The readout is the accumulation of Nitrite (NO₂⁻) in the culture media, quantified via the Griess Reaction .[2]

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Cell Line: RAW 264.7 (ATCC TIB-71).[3][4]

  • Media: DMEM (High Glucose), Phenol Red-Free (Critical for Griess assay accuracy).

  • Inducer: Lipopolysaccharide (LPS) from E. coli (0111:B4).

  • Reagent: S-(2-Methylbenzyl)isothiourea (S-MBI) [dissolved in DMSO].

  • Assay Kit: Griess Reagent System (Sulfanilamide + NED solution).

Step-by-Step Methodology
Phase 1: Preparation & Seeding
  • Stock Preparation: Dissolve S-MBI in sterile DMSO to create a 100 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Seeding: Harvest RAW 264.7 cells (passage < 15). Plate them into a 96-well flat-bottom plate at a density of 1 × 10⁵ cells/well in 200 µL of media.

  • Adherence: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

Phase 2: Induction & Treatment

Expert Insight: Co-treatment (adding inhibitor and LPS simultaneously) is standard for determining IC50. Pre-treatment (30 min) is recommended if the compound has slow cellular uptake, though isothioureas generally penetrate well.

  • Media Change: Carefully aspirate old media and replace with 100 µL of fresh, phenol red-free DMEM.

  • Inhibitor Addition: Add S-MBI at varying concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.

  • Induction: Add LPS to all wells (except "Blank" control) to a final concentration of 1 µg/mL .

  • Incubation: Incubate for 18–24 hours . (NO accumulation peaks at this window).

Phase 3: The Griess Assay (Quantification)
  • Supernatant Transfer: Transfer 50 µL of cell culture supernatant to a new clear 96-well plate.

  • Standard Curve: Prepare a serial dilution of Sodium Nitrite (NaNO₂) standard (0–100 µM) in the same media.

  • Reaction:

    • Add 50 µL of Sulfanilamide Solution (1% in 5% phosphoric acid) to all wells. Incubate 5-10 min in dark.

    • Add 50 µL of NED Solution (0.1% N-1-napthylethylenediamine dihydrochloride) to all wells.

  • Measurement: Incubate for 5–10 minutes until a magenta color develops. Measure absorbance at 540 nm (or 520–550 nm) using a microplate reader.

Experimental Workflow Diagram

Workflow Start Seed RAW 264.7 Cells (96-well plate) Treat Co-Treatment: LPS (1 µg/mL) + S-MBI (0-10 µM) Start->Treat Incubate Incubate 24h 37°C, 5% CO2 Treat->Incubate Collect Collect 50µL Supernatant Incubate->Collect Griess Add Griess Reagents (Sulfanilamide + NED) Collect->Griess Read Measure Absorbance @ 540 nm Griess->Read

Figure 2: Step-by-step workflow for the cell-based Nitric Oxide inhibition assay.

Data Analysis & Expected Results

Calculation of IC50
  • Normalize: Subtract the "Blank" (media only) absorbance from all values.

  • Convert: Use the NaNO₂ standard curve to convert Absorbance (OD) to Nitrite Concentration (µM).

  • Calculate % Inhibition:

    
    
    
  • Curve Fit: Plot Log[Inhibitor] vs. % Inhibition using a non-linear regression (4-parameter logistic) to determine the IC50.

Comparative Selectivity Data

The following table summarizes the selectivity profile of S-MBI compared to non-selective inhibitors.

Inhibitor ClassCompoundiNOS IC50 (nM)eNOS IC50 (nM)Selectivity Ratio (eNOS/iNOS)
Isothiourea S-MBI 10 - 20 ~600 ~30 - 60x
IsothioureaS-Ethylisothiourea1736~2x (Poor Selectivity)
Amino AcidL-NMMA~500~5001x (Non-selective)
GuanidineAminoguanidine10,000>100,000Selective (but low potency)

Note: Data derived from enzymatic assays (Garvey et al., 1994).[5] Cell-based IC50 values are typically higher (µM range) due to membrane permeability and competition with intracellular arginine.

Critical Troubleshooting & Optimization

Media Interference (The "Pink" Problem)

Issue: Standard DMEM contains Phenol Red, which absorbs light at similar wavelengths to the Griess reaction product, causing high background noise. Solution: Always use Phenol Red-Free DMEM for the final incubation step. If unavailable, use a "media only" blank for every single concentration point to subtract the background, though this reduces sensitivity.

Cytotoxicity False Positives

Issue: A reduction in NO can be caused by the inhibitor killing the cells rather than inhibiting the enzyme. Validation: Perform an MTT or CCK-8 cell viability assay on the same cells after collecting the supernatant.

  • Acceptance Criteria: Cell viability must remain >90% at the calculated IC50 concentration.

Stability of Isothioureas

Issue: Isothioureas can hydrolyze in basic aqueous solutions over time. Handling:

  • Prepare stocks in DMSO (stable at -20°C).

  • Prepare aqueous working dilutions immediately before addition to cells.

  • Do not store diluted aqueous solutions.

References

  • Garvey, E. P., et al. (1994).[5][6] "Potent and selective inhibition of human nitric oxide synthases.[7][5][6] Inhibition by non-amino acid isothioureas."[1][8][9][10][5][6] Journal of Biological Chemistry, 269(43), 26669-26676.[5][6]

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[1][8][7][5][6][11] Biochemical Pharmacology, 51(4), 383-394.

  • Szabó, C., et al. (1994). "S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase." Proceedings of the National Academy of Sciences, 91(26), 12472-12476.

  • Liao, S., et al. (2024).[12] "Cell culture of RAW264.7 cells." Protocols.io.[3][12]

Sources

synthesis of 2-(2-Methyl-benzyl)-isothiourea from 2-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis and Characterization of 2-(2-Methyl-benzyl)-isothiourea Hydrochloride

Abstract

This document provides a comprehensive guide to the synthesis of 2-(2-methylbenzyl)-isothiourea hydrochloride from 2-methylbenzyl chloride and thiourea. The protocol detailed herein is designed for reproducibility and scalability, grounded in established chemical principles. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and outline robust methods for purification and characterization. Safety protocols and troubleshooting insights are integrated throughout to ensure a self-validating and safe experimental workflow. This guide is intended to equip researchers with the practical knowledge necessary to successfully synthesize and validate this and similar S-alkyl isothiourea compounds, which are of significant interest in medicinal chemistry and drug development.[1][2]

Introduction and Scientific Context

S-benzylisothiourea derivatives represent a class of compounds with diverse and notable biological activities.[1] Research has demonstrated their potential as antibacterial agents, with some derivatives capable of inducing significant morphological changes in bacteria like Escherichia coli.[1][2] The isothiourea moiety is highly basic, leading these compounds to exist in a protonated, cationic form at physiological pH, a key characteristic for their pharmacological activity.[3]

The synthesis of 2-(2-methylbenzyl)-isothiourea hydrochloride serves as an excellent model for the S-alkylation of thiourea, a fundamental and widely used reaction in synthetic organic chemistry.[4][5] The procedure involves the reaction of an alkyl halide with the nucleophilic sulfur atom of thiourea to form a stable isothiouronium salt.[6][7] This application note provides a detailed protocol for this specific transformation, emphasizing the rationale behind procedural steps and safety considerations.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of 2-(2-methylbenzyl)-isothiourea hydrochloride proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.

Core Principles:

  • Nucleophile: Thiourea acts as the nucleophile. The sulfur atom, being a soft and highly polarizable nucleophile, readily attacks electrophilic carbon centers.[7][8]

  • Electrophile: 2-methylbenzyl chloride serves as the electrophile. The carbon atom of the benzylic methylene group (-CH₂Cl) is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to nucleophilic attack.

  • Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the substitution reaction.

The reaction is initiated by the attack of the sulfur atom of thiourea on the benzylic carbon of 2-methylbenzyl chloride. This forms a new carbon-sulfur bond and displaces the chloride ion in a single, concerted step. The resulting product is a stable S-substituted isothiouronium salt.

Figure 1: Mechanistic overview of the SN2 reaction.

Comprehensive Experimental Protocol

This section details the necessary materials, safety precautions, and a step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylbenzyl chloride≥95%Sigma-Aldrich, etc.Lachrymator, corrosive. Handle in a fume hood.[9]
Thiourea≥99%Sigma-Aldrich, etc.Suspected carcinogen, toxic.[10][11]
Ethanol (EtOH)Anhydrous or 95%Standard Laboratory GradeFlammable solvent.
Round-bottom flask (250 mL)--Ensure it is dry.
Reflux condenser--With appropriate tubing for water.
Magnetic stirrer and stir bar--For homogeneous mixing.
Heating mantle or oil bath--For controlled heating.
Rotary evaporator--For solvent removal.
Buchner funnel and filter flask--For product isolation.
Critical Safety Precautions

Researcher safety is paramount. This synthesis must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 2-Methylbenzyl Chloride: This compound is corrosive, causes skin and eye burns, and is a lachrymator (induces tears).[9][12] Avoid inhalation of vapors and any contact with skin or eyes.[9][13] Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen.[10][11] Avoid creating and inhaling dust. Wash hands thoroughly after handling.[11]

  • Ethanol: Ethanol is a flammable liquid. Ensure no open flames or spark sources are present in the vicinity of the experiment.

In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheets (SDS) for each chemical.[9][10][12][13]

Step-by-Step Synthesis Procedure

G A 1. Charge Flask Add Thiourea (1.0 eq), 2-Methylbenzyl Chloride (1.0 eq), and Ethanol to RBF. B 2. Assemble Apparatus Attach reflux condenser and begin magnetic stirring. A->B C 3. Heat to Reflux Heat mixture to reflux (~78°C) for 1-2 hours. B->C D 4. Cool Down Cool reaction mixture to ambient temperature. C->D E 5. Concentrate Remove ethanol using a rotary evaporator. D->E F 6. Isolate Crude Product The crude solid is obtained for subsequent purification. E->F

Figure 2: Experimental workflow for the synthesis.
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (e.g., 7.61 g, 100 mmol, 1.0 equivalent).

  • Reaction Setup: In a certified chemical fume hood, add ethanol (100 mL) to the flask. Begin stirring to dissolve the thiourea. Carefully add 2-methylbenzyl chloride (e.g., 14.06 g, 100 mmol, 1.0 equivalent) to the flask.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to reflux using a heating mantle or oil bath (an oil bath temperature of ~90-95°C is appropriate for ethanol reflux).[6]

  • Reaction Monitoring: Maintain the reflux with vigorous stirring for 1 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Solvent Removal: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Crude Product: The resulting material will be a white or off-white solid, which is the crude 2-(2-methylbenzyl)-isothiourea hydrochloride.[6] The yield at this stage is typically quantitative.

Product Purification and Characterization

Purification of the crude solid is essential to remove any unreacted starting materials or byproducts. Characterization is then performed to confirm the identity and purity of the final compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying polar crystalline solids like isothiouronium salts.[14][15]

Protocol:

  • Solvent Selection: Ethanol or an ethanol/water mixture are good starting points for recrystallization.[14][15]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding small portions of hot solvent until the solid is fully dissolved.[15]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[14][15]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove residual impurities.[14]

  • Drying: Dry the crystals in a vacuum oven or desiccator to obtain the pure 2-(2-methylbenzyl)-isothiourea hydrochloride.

Analytical Characterization

The following analytical data can be used to confirm the structure and purity of the synthesized product.

Analysis TechniqueExpected Result/Observation
Appearance White crystalline solid
Melting Point A sharp melting point is indicative of high purity.
¹H NMR (DMSO-d₆)δ ~2.3 (s, 3H, Ar-CH₃), ~4.3 (s, 2H, S-CH₂-Ar), ~7.2-7.4 (m, 4H, Ar-H), ~9.2 (br s, 4H, NH₂) ppm.
¹³C NMR (DMSO-d₆)δ ~18.8 (Ar-CH₃), ~34.5 (S-CH₂), ~126-137 (aromatic carbons), ~169.5 (C=N) ppm.
FTIR (KBr, cm⁻¹)~3200-3000 (N-H stretch), ~1640 (C=N stretch), ~1450 (Aromatic C=C stretch).[5][16]
Mass Spec (ESI+) Expected m/z for the cation [C₉H₁₃N₂S]⁺: 181.08.
Elemental Analysis Calculated for C₉H₁₃ClN₂S: C, 50.00%; H, 5.95%; N, 12.93%; S, 14.78%. Found values should be within ±0.4%.

Conclusion

The synthesis of 2-(2-methylbenzyl)-isothiourea hydrochloride from 2-methylbenzyl chloride and thiourea is a robust and efficient procedure rooted in the principles of SN2 reactivity. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The purification and characterization techniques described provide a clear pathway to obtaining and validating a high-purity final product, suitable for further investigation in drug discovery and medicinal chemistry applications.

References

  • Organic Syntheses Procedure, Benzyl Isothiouronium Chloride Synthesis. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Arkat USA. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC. Retrieved from [Link]

  • Isono, F., et al. (2004). Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. PubMed. Retrieved from [Link]

  • MDPI. (2020, March 25). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of FT-R data of S-benzyl isothiouronium chloride with thiourea. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Carl ROTH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Thiourea. Carl ROTH. Retrieved from [Link]

  • PENTA. (2025, April 7). Benzyl chloride - Safety Data Sheet. PENTA. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic studies in the chemistry of thiourea. Part 2. Reaction with benzil in acid solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Oxford Academic. (2002, January 1). Novel S-Benzylisothiourea Compound That Induces Spherical Cells in Escherichia coli. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • MDPI. (2021, January 8). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules. Retrieved from [Link]

  • National Library of Medicine. (2022, September 19). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC. Retrieved from [Link]

  • Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Synthesis, growth and characterization of S‐benzyl isothiouronium chloride single crystals. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. Retrieved from [Link]

  • Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alkyl... Study Prep in Pearson+. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides. PMC. Retrieved from [Link]

  • Proceeding of International Conference on Drug Development of Natural Resources. (2012, June 30). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(2-Methyl-benzyl)-isothiourea in Agricultural Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isothiourea derivatives represent a versatile class of compounds with significant potential in agricultural science. As isomers of thiourea, they possess a unique structural motif that imparts a wide spectrum of biological activities, including fungicidal, herbicidal, and plant growth regulatory effects[1][2][3]. Notably, S-benzyl isothiourea derivatives have demonstrated pronounced fungicidal and herbicidal properties, suggesting that the benzyl group is a key contributor to their bioactivity[4]. This document provides a comprehensive guide for researchers on the potential applications, hypothetical mechanisms of action, and detailed experimental protocols for evaluating 2-(2-Methyl-benzyl)-isothiourea as a novel agent in agricultural research. While direct studies on this specific compound are limited, the protocols and hypotheses presented herein are based on established principles for analogous isothiourea and thiourea compounds.

Part 1: Potential Application as a Fungicide

Thiourea and its derivatives are known to inhibit the growth and reproduction of a wide range of plant pathogens[2][3]. The structural features of 2-(2-Methyl-benzyl)-isothiourea suggest its potential as a fungicidal agent, likely acting on multiple cellular targets within fungal pathogens.

Proposed Mechanism of Action (Hypothetical)

The fungicidal action of 2-(2-Methyl-benzyl)-isothiourea is likely multifaceted. Based on related compounds, we propose a mechanism that involves the disruption of the fungal cell membrane and the inhibition of key metabolic enzymes. The lipophilic 2-methyl-benzyl group may facilitate the compound's entry into the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components. Furthermore, the isothiourea core could interact with and inhibit enzymes crucial for cellular respiration or cell wall synthesis, such as laccase or succinate dehydrogenase, ultimately leading to fungal cell death[5][6].

Fungicidal_Mechanism Compound 2-(2-Methyl-benzyl)- isothiourea Membrane Fungal Cell Membrane Compound->Membrane Insertion Enzymes Metabolic Enzymes (e.g., Laccase) Compound->Enzymes Binding Permeability Increased Permeability Membrane->Permeability Inhibition Enzyme Inhibition Enzymes->Inhibition Death Fungal Cell Death Permeability->Death Inhibition->Death

Caption: Proposed fungicidal mechanism of 2-(2-Methyl-benzyl)-isothiourea.

Experimental Protocols for Fungicidal Evaluation

This protocol determines the direct inhibitory effect of the compound on fungal growth.

  • Materials:

    • 2-(2-Methyl-benzyl)-isothiourea hydrochloride (analytical grade)

    • Test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

    • Potato Dextrose Agar (PDA)

    • Sterile Petri dishes (90 mm)

    • Dimethyl sulfoxide (DMSO)

    • Sterile cork borer (5 mm)

    • Incubator

  • Procedure:

    • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 2-(2-Methyl-benzyl)-isothiourea in DMSO.

    • Medium Preparation: Autoclave PDA and cool to 50-55°C. Add the stock solution to the molten agar to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only. Pour the amended agar into sterile Petri dishes[7].

    • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate[7].

    • Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25°C) in the dark.

    • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the dish.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate[1]. The EC50 (Effective Concentration to inhibit 50% of growth) can be determined by plotting the MGI against the logarithm of the compound concentrations[7].

This protocol evaluates the protective and curative potential of the compound on host plants.

  • Materials:

    • Healthy host plants (e.g., tomato seedlings for Botrytis cinerea)

    • Fungal spore suspension (e.g., 1 x 10^5 spores/mL)

    • 2-(2-Methyl-benzyl)-isothiourea solutions at various concentrations

    • Hand sprayer

    • Controlled environment greenhouse

  • Procedure:

    • Plant Preparation: Grow plants to a suitable stage (e.g., 4-6 true leaves).

    • Protective Treatment: Spray a group of plants with the test compound solutions until runoff. Allow the plants to dry for 24 hours, then inoculate them by spraying with the fungal spore suspension.

    • Curative Treatment: Inoculate another group of plants with the fungal spore suspension. After 24 hours, spray the plants with the test compound solutions.

    • Controls: Include an untreated, inoculated control group and an untreated, non-inoculated (healthy) control group.

    • Incubation: Maintain the plants in a high-humidity environment within the greenhouse to promote disease development[8].

    • Disease Assessment: After a set period (e.g., 7-14 days), assess disease severity using a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).

    • Data Analysis: Calculate the disease severity index and the percentage of disease control for each treatment compared to the inoculated control.

Illustrative Data Presentation

Table 1: Hypothetical In Vitro Fungicidal Activity of 2-(2-Methyl-benzyl)-isothiourea

Concentration (µg/mL)Mycelial Growth Inhibition (%) against B. cinerea
115.2 ± 2.1
535.8 ± 3.5
1052.4 ± 4.2
2578.9 ± 3.9
5095.1 ± 1.8
100100.0 ± 0.0
EC50 (µg/mL) 9.8

Part 2: Potential Application as a Plant Growth Regulator

Thiourea is recognized for its ability to enhance plant growth and confer tolerance to various abiotic stresses[1][7][9][10]. The nitrogen and sulfur content, along with its unique chemical structure, likely contributes to these effects. 2-(2-Methyl-benzyl)-isothiourea may exhibit similar properties, potentially influencing key physiological and biochemical pathways in plants.

Proposed Mechanism of Action (Hypothetical)

As a plant growth regulator, 2-(2-Methyl-benzyl)-isothiourea may act by modulating endogenous phytohormone signaling pathways and enhancing nutrient metabolism. The isothiourea moiety could influence nitrogen and sulfur metabolism, leading to increased synthesis of proteins and other essential biomolecules. It might also modulate gene expression related to stress responses and growth, potentially interacting with auxin or cytokinin signaling pathways to promote root and shoot development[1][11].

PGR_Mechanism Compound 2-(2-Methyl-benzyl)- isothiourea Uptake Plant Uptake (Root/Foliar) Compound->Uptake Metabolism Nutrient Metabolism (N, S assimilation) Uptake->Metabolism Signaling Phytohormone Signaling (Auxin/Cytokinin pathways) Uptake->Signaling Gene_Expression Modulation of Gene Expression Metabolism->Gene_Expression Signaling->Gene_Expression Growth Enhanced Growth (Root & Shoot) Gene_Expression->Growth Stress Improved Stress Tolerance Gene_Expression->Stress

Caption: Proposed mechanism for plant growth regulation by the compound.

Experimental Protocols for Plant Growth Regulator Evaluation

This protocol assesses the effect of the compound on the initial stages of plant development.

  • Materials:

    • Seeds of a model plant (e.g., lettuce, Arabidopsis thaliana)

    • 2-(2-Methyl-benzyl)-isothiourea solutions at various concentrations (e.g., 10, 50, 100 ppm)

    • Sterile Petri dishes with filter paper

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Seed Treatment: Surface sterilize seeds and place them evenly in Petri dishes on filter paper moistened with the respective test solutions or sterile water (control)[4][12].

    • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

    • Data Collection:

      • Count the number of germinated seeds daily for 7 days to calculate the germination percentage and germination speed index.

      • After 7-10 days, measure the root length and shoot length of the seedlings.

    • Data Analysis: Compare the germination percentage, germination speed, root length, and shoot length of the treated groups with the control group.

This protocol quantifies the impact of the compound on overall plant growth.

  • Materials:

    • Potted seedlings of a test crop (e.g., maize, soybean)

    • 2-(2-Methyl-benzyl)-isothiourea solutions for foliar spray or soil drench

    • Greenhouse with controlled conditions

    • Drying oven

    • Analytical balance

  • Procedure:

    • Treatment Application: Apply the test solutions to the plants at a specific growth stage, either as a foliar spray or a soil drench. Include a control group treated with water.

    • Growth Period: Allow the plants to grow for a defined period (e.g., 2-4 weeks) under optimal greenhouse conditions.

    • Harvesting: Carefully harvest the plants, separating the shoots and roots.

    • Biomass Measurement:

      • Record the fresh weight of the shoots and roots.

      • Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight[13].

    • Data Analysis: Compare the fresh and dry biomass of the treated plants with the control plants to determine the effect of the compound on growth[14].

Illustrative Data Presentation

Table 2: Hypothetical Effects of 2-(2-Methyl-benzyl)-isothiourea on Lettuce Seedling Growth

Treatment (ppm)Root Length (cm)Shoot Length (cm)Dry Biomass (mg/seedling)
0 (Control)3.5 ± 0.42.8 ± 0.35.2 ± 0.6
104.2 ± 0.53.1 ± 0.36.1 ± 0.7
505.1 ± 0.6**3.8 ± 0.47.5 ± 0.8
1004.8 ± 0.53.6 ± 0.4*7.1 ± 0.9**
Statistically significant difference from control (p < 0.05)
Statistically significant difference from control (p < 0.01)

Part 3: Synthesis and Handling

Synthesis of 2-(2-Methyl-benzyl)-isothiourea Hydrochloride

A plausible synthesis route involves the reaction of 2-methylbenzyl chloride with thiourea in a suitable solvent like ethanol. This reaction typically proceeds via an S-alkylation of the thiourea to form the isothiouronium salt.

Synthesis cluster_0 Synthesis of 2-(2-Methyl-benzyl)-isothiourea HCl Thiourea Thiourea Plus + BenzylChloride 2-Methylbenzyl Chloride Arrow -> Ethanol, Reflux Product 2-(2-Methyl-benzyl)- isothiourea HCl

Caption: Reaction scheme for the synthesis of the target compound.

A general procedure adapted from the synthesis of S-benzyl isothiouronium chloride is as follows:

  • Charge a round-bottom flask with equimolar amounts of thiourea and 2-methylbenzyl chloride[9].

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude product as a solid[9].

  • The product can be purified by recrystallization if necessary.

Handling and Safety Precautions

2-(2-Methyl-benzyl)-isothiourea hydrochloride should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier. The compound is intended for laboratory research use only[15].

Conclusion

2-(2-Methyl-benzyl)-isothiourea is a promising candidate for agricultural research, with potential applications as both a fungicide and a plant growth regulator. The protocols outlined in this document provide a robust framework for the systematic evaluation of its biological activities. Further research is warranted to elucidate its precise mechanisms of action and to assess its efficacy and safety under field conditions.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Assessing the Impact of Furametpyr on Fungal Mycelial Growth.
  • D'Ambrosio, G., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC.
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • Azevedo, J., et al. (2025). In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber. MDPI.
  • Benchchem. (n.d.). Application Note: Protocol for Testing the Antifungal Efficacy of Ipflufenoquin.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Avenaciolide.
  • Abbasi, A., et al. (2025). Investigating the effect of some common fungicides against gray mold disease on greenhouse- grown cucumbers. Journal of Advances in Plant Protection.
  • Scribd. (n.d.). Bioassay for plant growth regulators.
  • Kumar, A., & Singh, R. (2017). Effect of plant growth regulators on germination of seed of - International Journal of Bioassays.
  • CABI. (n.d.). Fungicide Efficacy Evaluation.
  • Madadi, A. K., et al. (2025). Evaluation of the Effect of Different Fungicides on Potato Brown Leaf Spot Alternaria alternata in Greenhouse.
  • PROMETHEUS. (n.d.). Imaging-based plant growth analysis.
  • Chen, Y., et al. (2025). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. PubMed.
  • Chen, Y., et al. (2025). Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease.
  • Latimer, J. (2015, July 10). PGR Effects on Root Growth [Video]. YouTube.
  • Cruz, A., et al. (2019). Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. PMC.
  • GoldBio. (n.d.). What Are Plant Growth Regulators - A Detailed Introduction to PGRs.
  • Plant Management Network. (n.d.). A Rapid Method to Quantify Fungicide Sensitivity in the Brown Rot Pathogen Monilinia fructicola. APS Journals.
  • Ishii, H., et al. (2021). DMI-Fungicide Resistance in Venturia nashicola, the Causal Agent of Asian Pear Scab—How Reliable Are Mycelial Growth Tests in Culture?. MDPI.
  • ResearchGate. (n.d.). Effect of PGR application on dry biomass taken from field experiment....
  • French, A., et al. (n.d.). Recovering the dynamics of root growth and development using novel image acquisition and analysis methods. PMC.
  • Tadesse, B., et al. (n.d.). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. PMC.
  • Dannaoui, E. (2021).
  • Scientific Papers Series A. Agronomy. (n.d.). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp.
  • Journal of Pharmacognosy and Phytochemistry. (n.d.).
  • International Society for Horticultural Science. (n.d.).
  • Scribd. (n.d.).
  • de Souza, G. K. N., et al. (2024).
  • Chen, D., et al. (n.d.).
  • Arkat USA. (n.d.).
  • TSI Journals. (2022, July 28). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest.
  • CymitQuimica. (n.d.). 2-(2-Methyl-benzyl)-isothiourea hydrochloride.

Sources

Troubleshooting & Optimization

Technical Support Center: In Vivo Dosage Optimization for 2-(2-Methyl-benzyl)-isothiourea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical pharmacological and methodological challenges researchers face when optimizing the in vivo dosage of 2-(2-Methyl-benzyl)-isothiourea (often supplied as a hydrochloride salt)[1].

This compound is a highly potent, dual-action pharmacological tool. It primarily acts as a competitive inhibitor of inducible and neuronal Nitric Oxide Synthases (iNOS/nNOS) by mimicking L-arginine[2], and secondarily acts as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) by interacting with its active-site heme group[3][4]. Navigating its narrow therapeutic window requires strict adherence to pharmacokinetic (PK) and pharmacodynamic (PD) principles.

Pharmacological Profile & Baseline Dosing (Knowledge Base)

Q: What is the recommended starting dose for 2-(2-Methyl-benzyl)-isothiourea in rodent models, and how do I ensure target selectivity?

A: The key to dosing isothiourea derivatives is respecting their dose-dependent selectivity. The isothiourea moiety competitively binds to the L-arginine site of NOS enzymes[2][5]. The bulky 2-methylbenzyl group provides steric bulk that fits preferentially into the larger hydrophobic pockets of iNOS and nNOS, granting it selectivity over the endothelial isoform (eNOS)[6].

For in vivo rodent studies (mice/rats), you must start at a low dose to maintain this selectivity. Pushing the dose too high will force cross-reactivity with eNOS, leading to severe cardiovascular toxicity[5][7].

Table 1: Pharmacological Parameters and Recommended Dosing

ParameterValue / RangeBiological Causality & Implication
Target Affinity (iNOS/nNOS) IC50 ~ 0.5 - 2.0 µMHigh affinity due to optimal fit in the enlarged active site pocket.
Target Affinity (IDO1) IC50 ~ 0.3 - 5.0 µMIsothiourea moiety binds the heme iron, blocking tryptophan oxidation[3].
Starting In Vivo Dose 1.0 - 5.0 mg/kg (IP/IV)Maintains iNOS/IDO1 selectivity without disrupting basal endothelial function[5].
Maximum Tolerated Dose ~10.0 - 15.0 mg/kgExceeding this threshold typically triggers eNOS inhibition and acute hypertension.
Plasma Half-Life (t1/2) 1.5 - 3.0 hoursRequires frequent dosing (e.g., BID) or continuous infusion for sustained target engagement.

Formulation and Administration (Troubleshooting)

Q: My compound is precipitating in the syringe or losing efficacy over a multi-day dosing regimen. How do I properly formulate the hydrochloride salt?

A: This is a classic stability issue rooted in the chemical nature of the isothiourea functional group. 2-(2-Methyl-benzyl)-isothiourea is typically supplied as a hydrochloride (HCl) salt to maximize aqueous solubility[1][8]. However, isothioureas are highly susceptible to base-catalyzed hydrolysis. If you attempt to dissolve the compound in standard Phosphate-Buffered Saline (PBS) that leans alkaline (pH > 7.4), the compound will convert to its free base form, precipitating out of solution, or degrade into inactive thiol and urea byproducts.

Step-by-Step Methodology: Formulation of 2-(2-Methyl-benzyl)-isothiourea HCl

  • Solvent Selection: Use sterile 0.9% NaCl (normal saline) rather than PBS. If a buffer is strictly required, use a mildly acidic to neutral buffer (pH 6.0 – 6.8).

  • Weighing & Dissolution: Weigh the required mass for a 1-5 mg/kg dose cohort. Add the saline and vortex vigorously for 60 seconds. Do not apply heat, as thermal stress accelerates hydrolysis.

  • Concentration Limit: Keep the stock concentration below 10 mg/mL to prevent spontaneous precipitation of the salt.

  • Sterilization: Pass the solution through a 0.22 µm PTFE or PES syringe filter.

  • Storage & Usage: This is a self-validating step: Always prepare the formulation fresh daily. Do not freeze-thaw aqueous isothiourea solutions, as efficacy will drop exponentially after 24 hours.

In Vivo Workflow and Pharmacodynamics (Methodology)

Q: How should I design my dose-escalation study to establish the therapeutic window without causing off-target toxicity?

A: To establish a safe and effective dosage, you must build a self-validating workflow that simultaneously tracks pharmacokinetics, target engagement (pharmacodynamics), and physiological toxicity. Because this compound targets enzymes that produce easily measurable downstream metabolites (Nitric Oxide and Kynurenine), biomarker tracking is highly reliable.

DoseWorkflow Phase1 1. Formulation (pH 6.0-6.8) Phase2 2. Low-Dose PK (1-5 mg/kg) Phase1->Phase2 Administer Phase3 3. PD Biomarkers (NOx & Kynurenine) Phase2->Phase3 Plasma Sampling Phase4 4. Toxicity Check (BP Monitoring) Phase3->Phase4 Target Validated Phase5 5. Optimal Dose Selection Phase4->Phase5 Safe Window

Fig 1. Step-by-step in vivo dose optimization workflow for 2-(2-Methyl-benzyl)-isothiourea.

Step-by-Step Methodology: In Vivo Dose Optimization

  • Baseline Profiling: Prior to dosing, collect baseline plasma samples and record basal mean arterial pressure (MAP) using a non-invasive tail-cuff or telemetry system.

  • Cohort Dosing: Administer the compound via IP or IV injection in escalating cohorts (e.g., 1.0, 3.0, 5.0, and 10.0 mg/kg).

  • Biomarker Sampling (PD): Draw blood at 1, 2, 4, and 8 hours post-dose.

    • For iNOS targeting: Centrifuge to extract plasma and use a Griess Reagent Assay to quantify total Nitrite/Nitrate (NOx) levels[9].

    • For IDO1 targeting: Use LC-MS/MS to quantify the Kynurenine-to-Tryptophan (Kyn/Trp) ratio[3].

  • Efficacy vs. Toxicity Mapping: The optimal dose is the lowest concentration that suppresses NOx or Kyn/Trp ratios by >50% without altering the baseline MAP.

Mechanistic Troubleshooting: Managing Toxicity

Q: During my high-dose cohort (15+ mg/kg), subjects experienced acute mortality and distress. What is the mechanistic cause, and how do I troubleshoot?

A: The acute toxicity you observed is directly caused by the loss of isoform selectivity at high concentrations, leading to eNOS cross-reactivity .

Endothelial NOS (eNOS) is constitutively expressed in the vasculature and produces low, continuous levels of Nitric Oxide (NO) to maintain basal vasodilation and vascular tone. When the dose of the isothiourea exceeds the selectivity window, it saturates the iNOS/nNOS pockets and begins competitively inhibiting eNOS[5][7]. The sudden halt in endothelial NO production removes the vasodilatory "brake," causing massive, acute vasoconstriction, systemic hypertension, and fatal ischemic events.

TargetPathway Drug 2-(2-Methyl-benzyl) -isothiourea iNOS iNOS / nNOS Enzyme (L-Arginine Site) Drug->iNOS Primary Target (1-5 mg/kg) IDO1 IDO1 Enzyme (Heme Binding) Drug->IDO1 Secondary Target Tox eNOS Cross-Reactivity (Acute Hypertension) Drug->Tox High Dose (>15 mg/kg) NO Nitric Oxide (NO) Levels Decrease iNOS->NO Inhibits Catalysis Kyn Kynurenine Levels Decrease IDO1->Kyn Blocks Conversion Efficacy Therapeutic Efficacy (Target Validated) NO->Efficacy Resolves Inflammation Kyn->Efficacy Reverses Immune Suppression

Fig 2. Pharmacodynamic signaling pathways and dose-dependent target engagement.

Troubleshooting Action: Immediately halt the high-dose cohort. If you require deeper target suppression but are hitting the toxicity ceiling, do not increase the bolus dose. Instead, switch to a continuous low-dose infusion (via osmotic minipumps) or a BID (twice daily) dosing schedule at 3.0 mg/kg. This maintains plasma concentrations above the iNOS/IDO1 IC50 threshold but safely below the eNOS IC50 threshold.

References
  • Matsuno, K., et al. "S-Benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase." Bioorganic & Medicinal Chemistry Letters, 2010. Available at: [Link]

  • Röth, E., et al. "Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • Szabó, C., et al. "Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase." Proceedings of the National Academy of Sciences (PNAS), 1995. Available at: [Link]

  • Ando, T., et al. "Decreased Antipyrine Clearance following Endotoxin Administration: In Vivo Evidence of the Role of Nitric Oxide." Antimicrobial Agents and Chemotherapy, 1998. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating 2-(2-Methyl-benzyl)-isothiourea Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-(2-Methyl-benzyl)-isothiourea. While isothiourea derivatives show promise as anticancer agents, their off-target cytotoxicity in normal, non-cancerous cells presents a significant hurdle in preclinical development.[1][2] This document provides a comprehensive technical support center, including in-depth FAQs and troubleshooting guides, to help you understand and minimize the cytotoxic effects of 2-(2-Methyl-benzyl)-isothiourea on normal cells, thereby enhancing its therapeutic window. The strategies and mechanisms discussed are based on current literature for closely related isothiourea and isothiocyanate compounds, providing a strong foundational framework for your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxicity of 2-(2-Methyl-benzyl)-isothiourea and related compounds.

Q1: What are the likely mechanisms of cytotoxicity for 2-(2-Methyl-benzyl)-isothiourea in normal cells?

While direct studies on 2-(2-Methyl-benzyl)-isothiourea are limited, research on related benzyl isothiocyanates (BITC) and other thiourea derivatives points to several key mechanisms of cytotoxicity that are likely shared:

  • Induction of Reactive Oxygen Species (ROS): A primary mechanism of BITC-induced cell death is the generation of ROS.[3] An excess of ROS can lead to oxidative stress, causing damage to vital cellular components such as DNA, lipids, and proteins, ultimately triggering programmed cell death.[3][4]

  • Apoptosis Induction: Thiourea derivatives are well-documented inducers of apoptosis.[1][5] This can be initiated through various pathways, including mitochondrial dysfunction (the intrinsic pathway) and the activation of caspase cascades.[3][5]

  • Autophagy Modulation: Benzyl isothiocyanate has been shown to modulate autophagy, a cellular recycling process.[6][7] Depending on the cellular context, this can either be a pro-survival mechanism or contribute to cell death. Dysregulation of autophagy can lead to the accumulation of damaged organelles and proteins, contributing to cytotoxicity.[6][7]

Q2: Are some normal cell types more susceptible to 2-(2-Methyl-benzyl)-isothiourea toxicity than others?

Yes, it is highly probable. The susceptibility of normal cells can depend on several factors:

  • Proliferation Rate: Rapidly dividing cells, such as those in the bone marrow and intestinal lining, are often more sensitive to cytotoxic agents.[8][9]

  • Metabolic Activity: Cells with high metabolic rates may be more prone to oxidative stress induced by the compound.

  • Expression of Drug Transporters: The presence or absence of specific efflux pumps, like P-glycoprotein (Pgp/MRP), can influence intracellular drug concentrations and, consequently, toxicity.[8][9]

Q3: I am observing significant cytotoxicity in my normal cell line controls. What are the first troubleshooting steps?

If you are seeing high levels of cell death in your normal cell controls, consider the following initial steps:

  • Confirm Compound Identity and Purity: Ensure the compound you are using is 2-(2-Methyl-benzyl)-isothiourea and that its purity is high. Impurities could contribute to unexpected toxicity.

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your normal cell line. Also, run a time-course experiment to see if the toxicity is acute or develops over time. This will help you identify a non-toxic concentration range for further experiments.

  • Optimize Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors. This includes using the appropriate medium, maintaining optimal cell density, and ensuring a sterile environment. Stressed cells can be more vulnerable to drug-induced toxicity.[4]

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides detailed troubleshooting guides for common experimental issues, along with strategies to mitigate cytotoxicity.

Troubleshooting Workflow for High Cytotoxicity in Normal Cells

The following diagram outlines a logical workflow for troubleshooting and mitigating unexpected cytotoxicity.

cluster_1 Validation cluster_2 Characterization cluster_3 Mitigation A High Cytotoxicity Observed in Normal Cells B Step 1: Validate Experimental Setup A->B C Step 2: Characterize Cytotoxicity B->C If setup is valid B1 Confirm Compound Purity & Identity B2 Check Cell Health & Density B3 Verify Assay Protocol D Step 3: Implement Mitigation Strategy C->D Based on mechanism C1 Perform Dose-Response (IC50) C2 Conduct Time-Course Study C3 Assess Mechanism (ROS, Apoptosis) E Re-evaluate Therapeutic Window D->E D1 Co-treatment with Antioxidants (e.g., N-acetylcysteine) D2 Co-treatment with Apoptosis Inhibitors (e.g., z-VAD-FMK) D3 Investigate 'Cyclotherapy' Approach

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Strategy 1: Co-treatment with Antioxidants to Counteract ROS

Rationale: If the cytotoxicity of 2-(2-Methyl-benzyl)-isothiourea is mediated by ROS, co-treatment with an antioxidant may protect normal cells. N-acetylcysteine (NAC) is a well-studied antioxidant that can attenuate ROS-induced apoptosis.[3]

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Cell Seeding: Seed your normal and cancer cell lines in parallel in 96-well plates at their optimal densities. Allow them to adhere for 24 hours.

  • Pre-treatment with NAC: Prepare a stock solution of NAC. Pre-treat the cells with a range of NAC concentrations (e.g., 1-10 mM) for 1-2 hours before adding your test compound.

  • Compound Addition: Add 2-(2-Methyl-benzyl)-isothiourea at various concentrations to the NAC-containing media.

  • Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method like the MTT assay.[4]

  • Analysis: Compare the viability of cells treated with your compound alone versus those co-treated with NAC. A significant increase in the viability of normal cells with NAC co-treatment would suggest a ROS-mediated cytotoxic mechanism.

Strategy 2: Modulating the Cell Cycle with "Cyclotherapy"

Rationale: The "cyclotherapy" approach aims to protect normal cells by temporarily arresting them in a non-proliferative phase of the cell cycle, while the cytotoxic agent targets the rapidly dividing cancer cells.[10][11] This is particularly effective if the cancer cells have a deficient cell cycle checkpoint (e.g., p53 mutations), which is common in many cancers.[10]

Conceptual Workflow for Cyclotherapy

cluster_0 Cell Population cluster_1 Step 1: Pre-treatment cluster_2 Step 2: Cytotoxic Treatment cluster_3 Outcome Normal Normal Cells (Functional p53) Arrest Add Cell Cycle Arrest Agent (e.g., low-dose doxorubicin) Normal->Arrest Cancer Cancer Cells (Mutant/Deficient p53) Cancer->Arrest Cytotoxic Add 2-(2-Methyl-benzyl)-isothiourea Arrest->Cytotoxic Protected Normal Cells Arrested & Protected Arrest->Protected Killed Cancer Cells Continue Cycling & Are Killed Cytotoxic->Killed

Caption: Conceptual workflow of the cyclotherapy approach.

Experimental Protocol: A Cyclotherapy-Based Approach

  • Cell Characterization: Confirm the p53 status of your normal and cancer cell lines. This strategy is most effective when normal cells have wild-type p53 and cancer cells do not.

  • Agent Selection: Choose a cell cycle arresting agent. Low, cytostatic concentrations of DNA-damaging drugs like doxorubicin can be used to induce a G2 arrest in p53-competent cells.[9]

  • Pre-treatment: Treat both normal and cancer cell populations with the cell cycle arresting agent for a sufficient time to induce arrest in the normal cells (e.g., 12-24 hours).

  • Cytotoxic Treatment: Add 2-(2-Methyl-benzyl)-isothiourea to the media of both cell populations.

  • Viability Assessment: After the desired incubation time, measure cell viability.

  • Analysis: The goal is to see a significant reduction in cytotoxicity in the pre-treated normal cells compared to those treated with your compound alone, while cytotoxicity in the cancer cell line remains high.

Part 3: Data & Protocols

Table 1: Example IC50 Values for Thiourea Derivatives in Cancer vs. Normal Cells

The following table, compiled from literature on various thiourea derivatives, illustrates the concept of a therapeutic window. Your goal is to widen this window for 2-(2-Methyl-benzyl)-isothiourea.

Compound TypeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
TrifluoromethylphenylthioureaSW620 (Colon Cancer)1.5 - 8.9HaCaT (Keratinocyte)> 10Favorable[1]
Benzothiazole ThioureaMCF-7 (Breast Cancer)0.39 - 200L-929 (Fibroblast)No cytotoxic effectsHigh[12]
Naproxen-Thiourea ConjugateHeLa (Cervical Cancer)Strong EffectMRC5 (Fibroblast)Lower EffectModerate[13][14]

Note: The Selectivity Index (SI) is calculated as (IC50 for normal cells) / (IC50 for cancer cells). A higher SI is desirable.

Protocol: MTT Cell Viability Assay

This is a standard colorimetric assay for assessing cell viability.[4]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phenol red-free culture medium (recommended to reduce background)[4]

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 2-(2-Methyl-benzyl)-isothiourea, with or without protective agents. Include untreated and vehicle-only controls.

  • Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

References

  • Blagosklonny, M.V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. Available at: [Link]

  • Blagosklonny, M.V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Protecting normal cells from the cytotoxicity of chemotherapy. PMC. Available at: [Link]

  • Saeed, S., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available at: [Link]

  • Blagosklonny, M.V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. ResearchGate. Available at: [Link]

  • Yusof, N.S.M., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Gaber, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rauf, A., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules. Available at: [Link]

  • Soomro, S., et al. (2023). Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. Pharmacophore. Available at: [Link]

  • Soomro, S., et al. (2023). ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. Pharmacophore. Available at: [Link]

  • Phetsuksiri, B., et al. (n.d.). Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis. Journal of Biological Chemistry. Available at: [Link]

  • Unknown Author. (2025). Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. ResearchGate. Available at: [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Rauf, A., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. PMC. Available at: [Link]

  • Jo, G.-H., et al. (2022). Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells. PMC. Available at: [Link]

  • Jo, G.-H., et al. (2022). Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells. Semantic Scholar. Available at: [Link]

  • Lin, J.-F., et al. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Oncotarget. Available at: [Link]

  • Stasilojc, G., et al. (2019). View of Defective apoptosis of U937 cells induced by benzyl isothiocyanate (BITC). Acta Biochimica Polonica. Available at: [Link]

  • Molbase. (n.d.). 2-BENZYL-ISOTHIOUREA. Molbase. Available at: [Link]

Sources

troubleshooting inconsistent results in antibacterial assays of isothioureas

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Inconsistent MIC/MBC Results in S-Alkylisothiourea Scaffolds Ticket ID: ISO-TRBL-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden" Variables

Welcome to the technical support center. If you are observing fluctuating Minimum Inhibitory Concentrations (MICs), precipitation in microtiter plates, or loss of activity in serum, you are likely battling the specific physicochemical vulnerabilities of the isothiourea (ITU) moiety.

Unlike standard small-molecule antibiotics, isothioureas function as cationic amphiphiles . They are chemically reactive intermediates that can hydrolyze, oxidize, or aggregate depending on the pH and ionic strength of your assay media. This guide moves beyond standard CLSI protocols to address the specific failure modes of this chemical class.

Module 1: Chemical Stability & Hydrolysis

The Issue: “My compound is active on Day 1 but loses potency by Day 2, or shows variable results between fresh and stored stocks.”

Root Cause Analysis

Isothioureas are generally stable as salts (e.g., HBr, HI) but are thermodynamically unstable as free bases in aqueous solutions, particularly at physiological pH (7.2–7.4) or higher.

  • Hydrolysis: At pH > 7, the isothiourea carbon is susceptible to nucleophilic attack by hydroxide ions, hydrolyzing the compound into a urea derivative and a thiol (mercaptan).

  • Rearrangement: They can revert to thioureas or form disulfides via oxidation of the breakdown thiol product.

Diagnostic Workflow

Isothiourea_Instability Start S-Alkylisothiourea Salt (Stable in solid form) Dissolution Dissolve in Aqueous Media (pH > 7.0) Start->Dissolution FreeBase Free Base Formation (pKa ~ 6.3 - 7.8) Dissolution->FreeBase Deprotonation Hydrolysis Hydrolysis FreeBase->Hydrolysis OH- Attack Oxidation Oxidation FreeBase->Oxidation O2 Product1 Urea Derivative (Inactive) Hydrolysis->Product1 Product2 Thiol / Mercaptan (Odorous, Reactive) Hydrolysis->Product2 Product3 Disulfide Dimer (Precipitate) Oxidation->Product3

Figure 1: Degradation pathways of S-alkylisothioureas in assay media. Note that the free base is the reactive species driving instability.

Corrective Protocol: The "Time-Zero" Validation

Do not rely on stock solutions stored in aqueous buffers.

  • Solvent: Store stocks exclusively in anhydrous DMSO or Acetonitrile at -20°C.

  • Buffer Check: If your assay media (e.g., Mueller-Hinton Broth) has a pH > 7.4, adjust it to pH 7.0–7.2 using a MOPS buffer. Isothioureas are significantly more stable at slightly acidic to neutral pH [1].

  • LC-MS Check: Run a "dummy" incubation. Incubate the compound in media (without bacteria) for 24 hours and analyze via LC-MS to quantify the % remaining parent compound.

Module 2: Solubility & Aggregation (The "False Positive" Trap)

The Issue: “I see high activity (low MIC), but the dose-response curve is steep or non-linear. Sometimes I see a cloudy precipitate.”

Root Cause Analysis

Many antibacterial isothioureas possess long alkyl chains (C8–C12) to facilitate membrane penetration. This structure makes them prone to colloidal aggregation .

  • The Artifact: At concentrations above their Critical Aggregation Concentration (CAC), these compounds form micelles that sequester bacterial proteins or disrupt membranes non-specifically ("detergent effect"). This is a false positive [2].

  • Precipitation: The free base form (generated at pH 7.4) is often less soluble than the salt form, leading to micro-precipitation in the well that mimics bacterial growth (false negative in OD readings) or kills bacteria via suffocation (false positive).

Troubleshooting Table: Aggregation vs. Activity
ObservationProbable CauseVerification Step
Steep Hill Slope Colloidal AggregationAdd 0.01% Triton X-100 to the assay. If MIC shoots up (activity lost), the original result was an aggregation artifact [3].
Cloudy Control Well Compound PrecipitationCheck OD600 of Media + Compound (No Bacteria). If OD > 0.05, solubility is compromised.
Variable MICs Plastic BindingCationic isothioureas bind to polystyrene. Switch to Non-Binding Surface (NBS) or Polypropylene plates.

Module 3: Biological Interference (Serum & Inoculum)

The Issue: “The compound works in broth but fails completely in the presence of serum or blood.”

Root Cause Analysis
  • Protein Binding: Isothioureas are "sticky" cations. They bind avidly to Human Serum Albumin (HSA) and Alpha-1-acid glycoprotein (AAG), reducing the free fraction available to kill bacteria.

  • Thiol Reactivity: Serum contains high concentrations of thiols (e.g., cysteine, glutathione). S-alkylisothioureas can undergo transthioesterification or disulfide exchange with serum components, effectively deactivating the drug.

Protocol: The "Shift" Assay

To validate the clinical relevance of your hit, you must quantify the "Serum Shift."

  • Standard MIC: Determine MIC in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serum MIC: Determine MIC in CAMHB + 50% Human Serum .

  • Calculation:

    
    
    
    • Interpretation: A shift > 16x indicates high protein binding or chemical deactivation.

Summary: The Troubleshooting Logic Gate

Use this decision tree to diagnose your specific assay failure.

Troubleshooting_Logic Start START: Inconsistent Data Check_Solubility Check Solubility Control (Media + Cmpd, No Bacteria) Start->Check_Solubility Precipitate Precipitate Visible? Check_Solubility->Precipitate Yes Action: Reduce Conc. Change Counter-ion Use DMSO < 2% Precipitate->Yes Solubility Issue No No Precipitate->No Check_Stability Check Chemical Stability (LC-MS after 24h) Hydrolysis Parent Compound < 80%? Check_Stability->Hydrolysis Hydrolysis->No Yes_Hyd Action: Lower pH to 7.0 Store in Anhydrous DMSO Hydrolysis->Yes_Hyd Instability Check_Agg Aggregation Test (Add 0.01% Triton X-100) Activity_Loss Activity Disappears? Check_Agg->Activity_Loss Activity_Loss->No Yes_Agg Action: Discard Hit (Promiscuous Aggregator) Activity_Loss->Yes_Agg False Positive Valid Valid Hit: Proceed to Serum Assay No->Check_Stability No->Check_Agg No->Valid

Figure 2: Logical workflow for isolating the cause of assay inconsistency.

Frequently Asked Questions (FAQ)

Q: Can I use Resazurin (Alamar Blue) for isothiourea readouts? A: Proceed with caution. Isothioureas containing free thiols (degradation products) can chemically reduce resazurin to resorufin, causing a color change (pink) even in the absence of bacterial growth. Always run a "Sterile Control" (Media + Compound + Resazurin) to check for abiotic reduction.

Q: Why are my MICs higher in cation-adjusted broth (CAMHB) than in normal broth? A: Isothioureas are cationic. In CAMHB, the high concentration of


 and 

competes with the drug for binding sites on the negatively charged bacterial membrane (LPS in Gram-negatives, Teichoic acids in Gram-positives). This "cationic antagonism" is a known phenomenon. Stick to CAMHB as it is the CLSI standard and better mimics physiological cation levels [4].

Q: My compound turned yellow overnight. Is it still good? A: Likely not. Yellowing often indicates the formation of disulfides or oxidation of the sulfur center. Verify purity via HPLC.

References

  • Grover, P. S. (1984).[1] Kinetics and Mechanism of the Hydrolysis of Allylic and Tertiary Alkyl Isothioureas in Aqueous, Mixed Aqueous and Micellar Systems. University of Connecticut.[1] Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

  • Sassano, M. F., et al. (2013). Colloidal aggregation causes inhibition of G protein-coupled receptors. Journal of Medicinal Chemistry, 56(6), 2406–2414. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Spies, S., et al. (2024).[2] Determination of the pKaH of Established Isothiourea Catalysts. European Journal of Organic Chemistry.[3] Link

Sources

Technical Support Center: Refining Experimental Protocols for S-benzylisothiourea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and application of S-benzylisothiourea (SBIT) analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile class of compounds. S-benzylisothiourea and its derivatives are notable for their wide-ranging biological activities, including antibacterial, enzyme inhibitory, and antimitotic properties.[1][2][3][4] The isothiourea scaffold is a key pharmacophore, but its successful synthesis and purification require careful attention to experimental detail.[5]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. Our goal is to help you anticipate challenges, troubleshoot effectively, and refine your experimental workflows for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing S-benzylisothiourea analogs?

The most common and direct method is the S-alkylation of thiourea with a substituted benzyl halide (typically chloride or bromide). This is a classic nucleophilic substitution reaction where the sulfur atom of thiourea acts as the nucleophile, displacing the halide from the benzylic carbon to form an S-benzylisothiouronium salt.[6] The reaction is typically performed by refluxing the two reagents in a polar solvent like ethanol.[7][8]

Q2: How can I effectively monitor the progress of my S-alkylation reaction?

Thin-Layer Chromatography (TLC) is the most practical method for monitoring reaction progress.[7][9] You should spot the starting benzyl halide, thiourea, and the reaction mixture on a silica gel plate. The S-benzylisothiouronium salt product is significantly more polar than the starting benzyl halide. A typical solvent system for the product is a mixture of chloroform and methanol (e.g., 9:1 v/v).[9] The disappearance of the limiting reactant (usually the benzyl halide) indicates the reaction is complete.

Q3: What are the characteristic spectroscopic signatures I should look for to confirm my product?

For a typical S-benzylisothiouronium chloride, you should look for the following:

  • ¹H NMR: A characteristic singlet for the benzylic methylene protons (Ar-CH₂-S) typically appearing around δ 4.4 ppm (in D₂O). The aromatic protons will appear in their expected region (δ 7.4-7.6 ppm).[10]

  • ¹³C NMR: A key signal is the thiocarbonyl carbon (C=S) of the isothiouronium group, which appears far downfield, around δ 170.5 ppm (in D₂O).[10] The benzylic carbon signal is typically around δ 35.1 ppm.[10]

  • FT-IR: Look for NH₂ bending vibrations around 1625-1650 cm⁻¹ and N-C-N antisymmetric stretching near 1495 cm⁻¹.[11][12]

Q4: How should I properly store S-benzylisothiourea analogs and their salt forms?

Isothioureas are generally stable, bench-top compounds.[13] However, like many organic salts, they can be hygroscopic. It is best practice to store them in a tightly sealed container in a cool, dry place, such as a desiccator, to protect them from moisture. For long-term storage, refrigeration is recommended.

Troubleshooting Guide: Synthesis & Purification

This section addresses more complex issues that can arise during the synthesis and isolation of your target compounds.

Synthesis & Reaction Issues

Q5: My reaction yield is consistently low or fails to go to completion. What are the primary causes and how can I optimize the reaction?

Low yield is a common problem that can often be traced back to a few key factors. Let's break down the causality and solutions.

  • Causality 1: Reagent Purity & Stability. Benzyl halides can degrade over time, especially if exposed to light or moisture, leading to the formation of benzyl alcohol or other byproducts. Thiourea should be of high purity.

  • Causality 2: Sub-optimal Reaction Conditions. The reaction is thermally driven. Insufficient heat or reaction time will result in incomplete conversion. While ethanol is a standard solvent, its choice can impact reaction rates depending on the specific substrate.[8]

  • Causality 3: Unfavorable Stoichiometry. While a 1:1 molar ratio is theoretically sound, using a slight excess of thiourea (e.g., 1.1 equivalents) can help drive the reaction to completion, especially if the benzyl halide is precious or prone to side reactions.[6]

Table 1: Recommended Adjustments for Low-Yield Reactions

ParameterStandard ConditionRecommended Optimization & Rationale
Reagents Used as receivedVerify purity of benzyl halide via NMR. Use freshly opened or purified thiourea. Rationale: Ensures active reagents are present in the correct concentration.
Stoichiometry 1:1 (Thiourea:Halide)Use 1.1 equivalents of thiourea. Rationale: Le Châtelier's principle; pushes the equilibrium towards the product.[6]
Solvent EthanolMethanol can be used and may offer faster reaction times due to its lower boiling point and similar polarity.[6] Ensure the solvent is dry.
Temperature Reflux (~78 °C for EtOH)Ensure a consistent, vigorous reflux is maintained. Rationale: Provides the necessary activation energy for the Sₙ2 reaction.[8]
Time 1 - 3 hoursMonitor by TLC every 30 minutes. Extend reflux time to 4-5 hours or even overnight if the reaction is sluggish (e.g., with sterically hindered substrates).[6]
Purification & Isolation Challenges

Q6: I've completed the reaction, but my product won't crystallize from the solution. What steps should I take?

Failure to crystallize is often due to the solution not being supersaturated, the presence of impurities that inhibit crystal lattice formation, or using an inappropriate solvent.[14]

  • Step 1: Concentrate the Solution. The most common reason for crystallization failure is using too much solvent.[14] Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude solid.[9] You can then proceed with finding a suitable recrystallization solvent.

  • Step 2: Induce Crystallization. If you have a saturated solution that won't crystallize upon cooling, you can try several techniques:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[15]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, saturated solution. This provides a template for crystal growth.[14]

    • Reduce Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound. Slow cooling is preferable as it leads to larger, purer crystals.[15]

Q7: My product is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[14]

G start Product 'Oils Out' During Crystallization check_impurity Are significant impurities present? (Check TLC/NMR) start->check_impurity add_solvent Re-heat to dissolve oil. Add more of the 'good' solvent (10-20% volume). check_impurity->add_solvent No / Unsure charcoal Perform charcoal treatment on hot solution to remove colored/polar impurities. check_impurity->charcoal Yes cool_slow Allow solution to cool very slowly. Insulate flask. add_solvent->cool_slow change_solvent Change solvent system. Try a lower-boiling point solvent or a solvent pair. cool_slow->change_solvent Still Oils Out success Crystals Form cool_slow->success charcoal->add_solvent change_solvent->add_solvent

  • Solution 1: Re-heat and Dilute. Place the flask back on the heat source, re-dissolve the oil, and add a small amount of additional solvent. This keeps the compound in solution for longer at a lower temperature during the cooling phase, allowing it to reach its crystallization point rather than its melting point.[14]

  • Solution 2: Slow Down Cooling. Rapid cooling is a primary cause of oiling out. After dissolving your compound in hot solvent, insulate the flask (e.g., with glass wool or paper towels) to ensure a very slow temperature drop.[15]

  • Solution 3: Change Solvents. If the problem persists, your chosen solvent may be inappropriate. A good solvent for recrystallization should dissolve the compound when hot but not when cold.[15] Experiment with different solvents or solvent pairs (e.g., ethanol-water, acetone-hexane).

Table 2: Common Solvents for Recrystallization of S-benzylisothiouronium Salts

Solvent / PairProperties & Use CaseReference
Ethanol A common primary solvent. Good for many SBIT salts.[8]
Ethanol/Water A versatile solvent pair. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[15]
Methanol Similar to ethanol, can be effective.[6]
Acetone/Hexane For less polar analogs. Dissolve in acetone, add hexane as the anti-solvent.[15]

Detailed Experimental Protocols

Protocol 1: General Synthesis of S-(4-chlorobenzyl)isothiouronium chloride

This protocol is a representative example for the synthesis of a substituted S-benzylisothiourea analog.

Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Thiourea (7.61 g, 100 mmol, 1.0 equiv)

  • 4-chlorobenzyl chloride (16.1 g, 100 mmol, 1.0 equiv)

  • Ethanol (100 mL), 200 proof

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea, 4-chlorobenzyl chloride, and ethanol.[7][8]

  • Heat the reaction mixture to reflux with stirring. A temperature of approximately 80-85 °C is typical for ethanol.[8]

  • Maintain the reflux for 30-60 minutes. A vigorous reaction may take place initially. The solid reagents should dissolve to form a homogeneous solution.[8]

  • Monitor the reaction by TLC (Mobile Phase: Chloroform:Methanol 9:1) until the 4-chlorobenzyl chloride spot has disappeared.[9]

  • Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation of the product.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol (2 x 20 mL) to remove any soluble impurities.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight. A near-quantitative yield is expected.[8]

G cluster_reactants Reactants cluster_process Process cluster_product Product Thiourea Thiourea Reaction Reflux in Ethanol (Sₙ2 Reaction) Thiourea->Reaction BenzylHalide Substituted Benzyl Halide BenzylHalide->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration PurifiedProduct Pure S-benzylisothiouronium Salt Crystals Filtration->PurifiedProduct

Protocol 2: Characterization by NMR and FT-IR

1. Sample Preparation for NMR:

  • Dissolve ~10-15 mg of the dried S-benzylisothiouronium salt in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) in an NMR tube.

  • Ensure the sample is fully dissolved before analysis.

2. Sample Preparation for FT-IR (ATR):

  • Place a small amount of the dry, solid product directly onto the ATR crystal.

  • Apply pressure using the anvil and collect the spectrum. No KBr pellet is necessary with a modern ATR-FT-IR spectrometer.

Table 3: Key Spectroscopic Data for S-benzylisothiouronium chloride

TechniqueFeatureTypical Chemical Shift / WavenumberReference
¹H NMR (D₂O) Ar-CH ₂-Sδ 4.41 ppm (singlet)[10]
Ar-H δ 7.40-7.55 ppm (multiplet)[10]
¹³C NMR (D₂O) Ar-C H₂-Sδ 35.1 ppm[10]
C =S (Isothiouronium)δ 170.5 ppm[10]
FT-IR (Solid) N-H₂ Bending~1625-1647 cm⁻¹[11]
N-C-N Antisymmetric Stretch~1495 cm⁻¹[11]

References

  • Organic Syntheses Procedure, Organic Syntheses.
  • Working with Hazardous Chemicals, Organic Syntheses.
  • Preparation of S-benzylisothiouronium chloride, PrepChem.com.
  • Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli, PubMed.
  • Troubleshooting common side reactions in thiourea synthesis, Benchchem.
  • Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea, PubMed.
  • Synthesis, growth and characterization of S‐benzyl isothiouronium chloride single crystals, Wiley Online Library.
  • 3.6F: Troubleshooting, Chemistry LibreTexts.
  • Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea, Arkat USA.
  • Cyclic analogue of S-benzylisothiourea that suppresses kynurenine production without inhibiting indoleamine 2,3-dioxygenase activity, PubMed.
  • Guide for crystallization, de Grelinstra.
  • Novel S-benzylisothiourea Compound That Induces Spherical Cells in Escherichia Coli Probably by Acting on a Rod-Shape-Determining Protein(s) Other Than Penicillin-Binding Protein 2, PubMed.
  • Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions, Publisher Site.
  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives, Benchchem.
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, ResearchGate.
  • Determination of the pKaH of Established Isothiourea Catalysts, PMC.
  • Biological assay and antimitotic activity of novel analogues of ?-apopicropodophyllin, Semantic Scholar.
  • SOP: CRYSTALLIZATION, UCT Science.
  • Technical Support Center: Optimizing Thiourea Synthesis, Benchchem.
  • Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones, Chemical Science (RSC Publishing).
  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION, Malaysian Journal of Analytical Sciences.
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors, MDPI.
  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea, PMC.
  • Getting crystals your crystallographer will treasure: a beginner's guide, PMC.
  • Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones, Semantic Scholar.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity, MDPI.
  • Sample Preparation for Crystallization, Hampton Research.
  • thiourea derivatives methods: Topics by Science.gov, Science.gov.
  • CHEMICAL STABILITY OF DRUGS, IIP Series.
  • Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation, Organic Chemistry Portal.
  • Comparison of FT-R data of S-benzyl isothiouronium chloride with thiourea., ResearchGate.
  • s-benzylthiuronium chloride for synthesis, THINK RXMARINE.
  • How To: Troubleshoot a Reaction, University of Rochester Department of Chemistry.
  • Preparation of Alkanesulfonyl Chlorides from S-‐Alkyl Isothiourea Salts via N-‐Chlorosuccinimide Mediated Oxidative Chlorosulfonation, ResearchGate.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives, MDPI.
  • Preparative Separation and Purification of Four Cis-Trans Isomers of Coumaroylspermidine Analogs From Safflower by High-Speed Counter-Current Chromatography, PubMed.
  • Stability of Benzylic-Type Isothiocyanates in Hydrodistillation- Mimicking Conditions, Laurentian University.
  • Technical Support Center: Refining Purification Methods for Cyclosporin A-Derivative 2, Benchchem.
  • Studies Toward the Synthesis of Caramboxin Analogues, ResearchGate.
  • Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery, PMC.
  • New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones, PMC.
  • Antibody purification methods, PubMed.
  • Practical and concise synthesis of nucleoside analogs, PubMed.
  • Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography, PubMed.

Sources

Technical Support Center: Troubleshooting Off-Target Effects of Isothiourea Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support center for drug development professionals and molecular pharmacologists working with isothiourea-based pharmacophores. Isothiourea derivatives are powerful tools, most notably recognized as Nitric Oxide Synthase (NOS) inhibitors and Na+/Ca2+ Exchanger (NCX) blockers. However, their structural mimicry of endogenous guanidines and basic amines frequently leads to complex off-target liabilities.

This guide is designed to help you troubleshoot unexpected experimental outcomes, understand the mechanistic causality behind off-target binding, and implement self-validating protocols to ensure the integrity of your preclinical data.

Part 1: Troubleshooting Isoform Selectivity in NOS Inhibition

Q1: Why does S-ethylisothiourea cause acute hypertension in our rodent models despite acting as a potent iNOS inhibitor?

A1: The acute hypertensive response is a direct consequence of poor isoform selectivity. S-ethylisothiourea is a highly potent, L-arginine-competitive inhibitor of inducible NOS (iNOS), but it cross-reacts significantly with endothelial NOS (eNOS)[1].

  • The Causality: eNOS is constitutively active in the vascular endothelium and is responsible for maintaining basal vascular tone through continuous nitric oxide (NO) production. Inhibition of eNOS removes this critical vasodilatory signal, leading to unopposed smooth muscle contraction and acute hypertension[1].

  • The Solution: To mitigate this, drug development efforts must transition to bulkier bis-isothiourea compounds (e.g., PBIT) or non-isothiourea alternatives (e.g., GW274150) that exploit the slightly larger active site volume of iNOS to achieve selectivity margins greater than 100-fold[2].

Q2: Our bis-isothiourea compound, PBIT, shows excellent iNOS vs. eNOS selectivity in cell-free assays, but fails to show any NO suppression in cell-based macrophage assays. What is the mechanism of failure?

A2: This is a classic false-negative artifact caused by the physicochemical limitations of the compound, not a failure of target engagement.

  • The Causality: Compounds like S,S′-(1,3-phenylenebis(1,2-ethanediyl))bis-isothiourea (PBIT) exhibit exceptional selectivity (up to 190-fold for iNOS over eNOS) in recombinant cell-free systems[2]. However, the bis-isothiourea moiety is highly basic and exists as a dication at physiological pH. This dense positive charge severely restricts its ability to partition across the hydrophobic lipid bilayer, preventing the drug from reaching the intracellular cytosolic compartment where iNOS is localized[2].

  • The Solution: You must decouple intrinsic enzyme affinity from cellular permeability. Use a cell-based NanoBRET assay to quantify intracellular target engagement, and consider prodrug strategies to mask the charge during cellular entry.

NOS_Selectivity A Design Isothiourea Derivative B Cell-Free Assay (Recombinant NOS) A->B C Selectivity >100x (iNOS vs eNOS)? B->C C->A No D Cell-Based Assay (Macrophage NO Output) C->D Yes E In Vivo Model (Monitor Blood Pressure) D->E Permeable F Lead Candidate Validated E->F Normotensive

Workflow for validating NOS isoform selectivity.

Part 2: Mitigating Ion Channel Off-Target Effects

Q3: We are using KB-R7943 as an NCX inhibitor in cardiac tissue, but we observe unexpected action potential prolongation and altered calcium sparks. Are these off-target effects?

A3: Yes, these are well-documented off-target liabilities. KB-R7943 is an isothiourea methanesulfonate derivative widely used to inhibit the reverse mode of the Na+/Ca2+ exchanger (NCX). However, it possesses significant promiscuity at concentrations typically used in vitro (1–10 µM).

  • The Causality: KB-R7943 directly binds to and blocks Ryanodine Receptors (RyR1 and RyR2), which disrupts normal sarcoplasmic reticulum Ca2+ release, altering calcium sparks[3]. Furthermore, it acts as a blocker of hERG potassium channels and L-type Ca2+ channels[4]. The blockade of repolarizing potassium currents via hERG is the direct mechanistic cause of the action potential prolongation you are observing.

  • The Solution: Do not rely on KB-R7943 as a sole pharmacological tool for NCX validation. Cross-validate your findings using structurally distinct NCX inhibitors (e.g., SEA0400) or genetic knockdown models (Ncx1-/-) to isolate true NCX-dependent phenomena[4].

KBR_OffTarget Drug KB-R7943 (Isothiourea Derivative) Target NCX Transporter (Primary Target) Drug->Target IC50 ~1-3 µM Off1 RyR1 / RyR2 (Ca2+ Sparks) Drug->Off1 IC50 ~5-10 µM Off2 hERG / L-type Ca2+ (Action Potential) Drug->Off2 IC50 ~1-5 µM Effect1 Therapeutic Efficacy Target->Effect1 Effect2 Off-Target Toxicity Off1->Effect2 Off2->Effect2

KB-R7943 target and off-target interaction pathways.

Part 3: Quantitative Data Summary

The following table summarizes the selectivity profiles and off-target liabilities of common isothiourea derivatives to aid in your dose-selection and control planning.

CompoundPrimary TargetPrimary IC50 / KiMajor Off-TargetsPhenotypic Off-Target Effect
S-ethylisothiourea iNOS~17 nMeNOS (Ki ~36 nM)Acute hypertension, vasoconstriction
PBIT iNOS~47 nMnNOS (Ki ~230 nM)Poor cellular permeability (dicationic)
KB-R7943 NCX (Reverse)~1.2 µMRyR1/2, hERG, L-type Ca2+AP prolongation, altered Ca2+ sparks

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, all assays evaluating isothiourea compounds must be designed as self-validating systems. Implement the following protocols to rule out experimental artifacts.

Protocol 1: Self-Validating Radiometric NOS Conversion Assay

Objective: Determine true iNOS vs. eNOS selectivity while controlling for background enzyme degradation and resin failure.

  • Preparation: Isolate recombinant human iNOS and eNOS. Prepare reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM NADPH, 10 µM BH4, 1 µM FAD, 1 µM FMN. For eNOS only, add 100 nM Calmodulin and 2 mM CaCl2.

  • Compound Titration: Serially dilute the isothiourea compound from 0.1 nM to 100 µM.

  • Substrate Addition: Add

    
    H-L-arginine (tracer) mixed with cold L-arginine to achieve a 10 µM final substrate concentration.
    
  • Reaction & Termination: Incubate at 37°C for exactly 15 minutes. Terminate the reaction by adding cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Causality note: EDTA chelates the Ca2+ required by eNOS, instantly halting the reaction.

  • Separation: Pass the mixture through a Dowex 50W-X8 cation exchange resin column. Unreacted basic

    
    H-L-arginine binds to the resin, while the neutral product 
    
    
    
    H-L-citrulline flows through.
  • Quantification: Measure flow-through radioactivity using liquid scintillation counting.

  • Self-Validation Check: You must include L-NMMA (a pan-NOS inhibitor) as a positive control. If L-NMMA fails to reduce the scintillation signal to background levels, your Dowex resin separation has failed, and the data must be discarded.

Protocol 2: Patch-Clamp Validation of Ion Channel Off-Targets

Objective: Differentiate primary NCX inhibition from off-target hERG/L-type Ca2+ channel blockade by KB-R7943.

  • Cell Preparation: Culture HEK293 cells stably expressing hERG, or isolate primary cardiomyocytes for L-type Ca2+ current (ICa,L) recordings.

  • Recording Setup: Establish whole-cell configuration using a patch-clamp amplifier. Use an intracellular pipette solution containing Cs+ instead of K+ to block endogenous outward potassium currents when isolating Ca2+ currents.

  • Baseline Recording: Apply a voltage-step protocol (e.g., holding at -80 mV, stepping to +10 mV) and record baseline current amplitude for 3 minutes to ensure membrane stability.

  • Compound Application: Perfuse KB-R7943 (1 µM to 10 µM) continuously until steady-state inhibition is reached.

  • Washout & Validation: Perfuse compound-free extracellular buffer for 5 minutes.

  • Self-Validation Check: The protocol is only valid if the current returns to >80% of baseline upon washout. If it does not, the reduction is likely due to cell rundown or irreversible lipophilic toxicity rather than specific off-target receptor binding. Apply a known specific inhibitor (e.g., E-4031 for hERG) at the end of the experiment to definitively confirm the isolated current identity.

Part 5: References

  • 1. Maastricht University. 2.2. PubMed Central (PMC). 3.3. PubMed Central (PMC). 4.4. AHA Journals.

Sources

Validation & Comparative

Validation of 2-(2-Methyl-benzyl)-isothiourea as a MreB Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 2-(2-Methyl-benzyl)-isothiourea , a structural analog of the established MreB inhibitor A22. This document serves as a technical roadmap for researchers to confirm its efficacy, mechanism of action, and comparative performance against industry standards.

Executive Summary & Compound Profile

2-(2-Methyl-benzyl)-isothiourea is a small-molecule candidate targeting MreB , the bacterial actin homolog essential for cell shape maintenance in rod-shaped bacteria. It belongs to the S-benzylisothiourea class, structurally related to the gold-standard inhibitor A22 (S-(3,4-dichlorobenzyl)isothiourea).[1]

  • Target: MreB (Bacterial Actin).[1][2][3][4]

  • Mechanism: Competitive inhibition of ATP binding / Polymerization disruption.[5][6]

  • Primary Phenotype: Transition of rod-shaped bacteria (e.g., E. coli) to spherical morphology.

  • Validation Status: Candidate Analog. (Requires benchmarking against A22).

Mechanism of Action: The Isothiourea Pathway

MreB polymerizes into anti-parallel filaments that guide peptidoglycan synthesis. Isothiourea derivatives function by binding to the MreB nucleotide-binding pocket.[5][6]

Key Mechanistic Steps:

  • Entry: The compound permeates the Gram-negative outer membrane.

  • Binding: It binds to the N-terminal nucleotide-binding pocket of MreB.

  • Competition: It sterically hinders ATP binding or traps MreB in a monomeric/inactive conformation.[6]

  • Collapse: MreB filaments depolymerize, halting lateral cell wall synthesis.

  • Morphogenesis: The cell loses rod shape, becoming spherical (coccoid) and eventually lysing.

MreB_Inhibition cluster_0 Cellular Outcome Compound 2-(2-Methyl-benzyl)- isothiourea MreB_Drug MreB-Inhibitor Complex (Inactive Monomer) Compound->MreB_Drug Competes with ATP MreB_ATP MreB-ATP Complex (Active Polymer) Peptidoglycan Lateral Peptidoglycan Synthesis MreB_ATP->Peptidoglycan Guides Synthesis MreB_Drug->MreB_ATP Inhibits Formation SphereShape Spherical Morphology (Defective) MreB_Drug->SphereShape Filament Depolymerization RodShape Rod Morphology (Wild Type) Peptidoglycan->RodShape

Figure 1: Mechanism of Action. The isothiourea derivative competes with ATP, preventing MreB polymerization and causing morphological collapse.[6]

Comparative Performance Analysis

To validate 2-(2-Methyl-benzyl)-isothiourea, it must be benchmarked against A22 and MP265.

Feature2-(2-Methyl-benzyl)-isothiourea (Candidate)A22 (Gold Standard)MP265 (Optimized Analog)
Chemical Class S-Benzylisothiourea (Ortho-methyl)S-Benzylisothiourea (3,4-Dichloro)S-Benzylisothiourea (Alkoxy)
Target Affinity (

)
To be determined (Target < 5 µM)~1-3 µM~1-5 µM
MIC (E. coli) Validation Metric (Target < 10 µg/mL)~1-5 µg/mL~5-10 µg/mL
Reversibility High (Expected)HighHigh
Solubility ModerateLow (DMSO required)Improved (Water soluble)
Cytotoxicity Unknown (Assess in HeLa/CHO)Low/ModerateLow

Expert Insight: The ortho-methyl substitution in your candidate is sterically distinct from the meta/para-dichloro pattern of A22. Validation must determine if this steric bulk clashes with the MreB binding pocket or enhances specificity.

Experimental Validation Protocols
Protocol A: Phenotypic Screening (Morphological Transition)

Objective: Confirm the compound induces the specific "rod-to-sphere" phenotype indicative of MreB inhibition, rather than general toxicity.

  • Culture: Grow E. coli (strain MG1655 or MC1000) to early log phase (

    
    ).
    
  • Treatment: Aliquot culture into wells containing the candidate compound at 0, 1, 5, 10, and 50 µg/mL. Include A22 (10 µg/mL) as a positive control.

  • Incubation: Incubate at 37°C for 2–4 hours (approx. 2 mass doublings).

  • Imaging: Mount 5 µL on an agarose pad. Image using Phase Contrast Microscopy (100x objective).

  • Analysis:

    • Pass: Cells become spherical/lemon-shaped (MreB phenotype).

    • Fail: Cells elongate (filamentation = PBP3 inhibition) or lyse immediately (membrane disruption).

Protocol B: Target Confirmation (Resistance Mapping)

Objective: Prove MreB is the direct target by generating resistant mutants mapping to the mreB locus.

  • Selection: Plate

    
     CFU of E. coli on LB agar containing the compound at 
    
    
    
    MIC.
  • Isolation: Pick surviving colonies after 24-48h incubation.

  • Verification: Re-streak mutants on fresh drug plates to confirm stable resistance.

  • Sequencing: PCR amplify the mreB gene from mutants.

    • Primers: MreB_Fwd / MreB_Rev covering the ATP-binding pocket regions.

  • Validation: Identify point mutations (commonly near the ATP binding pocket, e.g., residues corresponding to A22 resistance).

Protocol C: In Vitro Polymerization Assay (Light Scattering)

Objective: Quantify direct inhibition of MreB assembly.

  • Purification: Purify Recombinant MreB (e.g., T. maritima or E. coli MreB) with a His-tag.

  • Baseline: Induce polymerization by adding KCl (100 mM) and MgCl2 (2 mM) + ATP (1 mM).

  • Measurement: Monitor 90° light scattering at 400 nm in a fluorometer over 30 minutes.

  • Inhibition: Repeat with candidate compound (10–100 µM) pre-incubated with MreB for 5 mins.

  • Result: A decrease in scattering intensity relative to the control indicates inhibition of filament formation.

Validation Workflow Diagram

Validation_Workflow Start Candidate Compound 2-(2-Methyl-benzyl)-isothiourea MIC Determine MIC (Growth Inhibition) Start->MIC Microscopy Microscopy Screen (Rod vs Sphere) MIC->Microscopy Decision1 Spherical? Microscopy->Decision1 Genetics Resistance Mapping (Seq mreB Locus) Decision1->Genetics Yes Biochem ATP Hydrolysis / Light Scattering Decision1->Biochem Yes Discard Non-Specific / Inactive Decision1->Discard No Change / Filamentation Validated VALIDATED MreB Inhibitor Genetics->Validated Mutation in mreB Biochem->Validated Inhibits Polymerization

Figure 2: Step-by-step validation workflow. Success in phenotypic screening must be followed by genetic or biochemical confirmation to rule out off-target effects.

References
  • Iwai, N., et al. (2002). "Novel S-benzylisothiourea compound that induces spherical cells in Escherichia coli probably by acting on a rod-shape-determining protein(s) other than penicillin-binding protein 2." Bioscience, Biotechnology, and Biochemistry.[2] Link

  • Gitai, Z., et al. (2005).[4] "MreB actin-mediated segregation of a specific region of a bacterial chromosome." Cell. Link

  • Bean, G.J., et al. (2009).[4] "A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB."[3][5][6] Biochemistry. Link

  • Iwai, N., et al. (2007).[2][4] "Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea." Bioscience, Biotechnology, and Biochemistry.[2] Link

  • van den Ent, F., et al. (2014).[4] "Bacterial actin MreB forms antiparallel double filaments."[7] eLife. Link

Sources

comparative study of 2-(2-Methyl-benzyl)-isothiourea and S-(3,4-dichlorobenzyl)isothiourea

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 2-(2-Methyl-benzyl)-isothiourea and S-(3,4-dichlorobenzyl)isothiourea for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can address unmet medical needs is of paramount importance. Isothiourea derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including antibacterial, enzyme inhibitory, and anticancer properties.[1][2] This guide provides a detailed comparative analysis of two specific S-benzylisothiourea derivatives: the well-characterized S-(3,4-dichlorobenzyl)isothiourea, also known as A22, and its lesser-studied counterpart, 2-(2-Methyl-benzyl)-isothiourea.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the known biological activities, mechanisms of action, and structure-activity relationships, offering a comprehensive resource for those interested in this chemical class. While S-(3,4-dichlorobenzyl)isothiourea has been the subject of numerous studies, a notable scarcity of published experimental data exists for 2-(2-Methyl-benzyl)-isothiourea. Therefore, this guide will leverage established structure-activity relationship (SAR) principles to provide a well-reasoned, albeit hypothetical, comparison.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activities and for designing future experiments.

Property2-(2-Methyl-benzyl)-isothiourea HydrochlorideS-(3,4-dichlorobenzyl)isothiourea (A22)
Molecular Formula C9H13ClN2SC8H8Cl2N2S
Molecular Weight 216.74 g/mol 235.13 g/mol [3]
CAS Number 73338-92-8[4]22297-13-8[3]
Appearance White to off-white crystalline powder (in hydrochloride salt form)Colorless, hygroscopic, light-sensitive solid[3]
General Solubility Likely soluble in water and alcohol (as hydrochloride salt)Soluble in water and alcohol[5]

Synthesis of S-Benzylisothiourea Derivatives

The synthesis of S-benzylisothiourea derivatives is generally achieved through a straightforward nucleophilic substitution reaction. The following protocol outlines a general method applicable to both compounds.

Experimental Protocol: General Synthesis of S-Benzylisothiourea Hydrohalides

  • Reaction Setup: Dissolve equimolar amounts of the corresponding benzyl halide (e.g., 2-methylbenzyl chloride or 3,4-dichlorobenzyl chloride) and thiourea in a suitable solvent, such as anhydrous ethanol.

  • Reaction Conditions: Reflux the reaction mixture for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The S-benzylisothiourea hydrohalide salt will typically precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with a small amount of cold anhydrous ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and diethyl ether.

In-Depth Analysis of S-(3,4-dichlorobenzyl)isothiourea (A22)

S-(3,4-dichlorobenzyl)isothiourea, widely known as A22, is a potent antibacterial agent that has been instrumental in studying the bacterial cytoskeleton.

Mechanism of Action: Inhibition of MreB

A22's primary mechanism of action is the reversible inhibition of MreB, a prokaryotic homolog of eukaryotic actin.[6] MreB is essential for maintaining the rod shape of many bacteria by directing the synthesis of the peptidoglycan cell wall.

Signaling Pathway of A22 Action

G cluster_inhibition A22 S-(3,4-dichlorobenzyl)isothiourea (A22) MreB_ATP MreB-ATP Complex A22->MreB_ATP Inhibits ATP Binding A22->MreB_ATP MreB_polym MreB Polymerization MreB_ATP->MreB_polym Promotes MreB_ATP->MreB_polym Cytoskeleton Bacterial Cytoskeleton MreB_polym->Cytoskeleton Forms MreB_polym->Cytoskeleton Coccoid Coccoid Morphology MreB_polym->Coccoid Disruption leads to Cell_shape Rod Shape Maintenance Cytoskeleton->Cell_shape Maintains Cytoskeleton->Cell_shape Peptidoglycan Peptidoglycan Synthesis Cytoskeleton->Peptidoglycan Directs Cytoskeleton->Peptidoglycan inhibition_label Inhibition Pathway

Caption: Mechanism of action of S-(3,4-dichlorobenzyl)isothiourea (A22).

By binding to the ATP-binding pocket of MreB, A22 prevents the polymerization of MreB filaments. This disruption of the bacterial cytoskeleton leads to a loss of cell shape control, resulting in the formation of spherical cells and ultimately, cell death.

Antibacterial Spectrum and Efficacy

A22 exhibits potent activity primarily against Gram-negative rod-shaped bacteria.

Bacterial SpeciesMIC Range (µg/mL)Reference
Escherichia coli1.56 - 6.25
Pseudomonas aeruginosa3.12 - 12.5
Salmonella typhimurium3.12 - 6.25
Staphylococcus aureus>100

Note: MIC (Minimum Inhibitory Concentration) values are approximate and can vary depending on the specific strain and experimental conditions.

The reduced efficacy against Gram-positive bacteria is attributed to variations in the MreB binding pocket.

Other Reported Biological Activities

Beyond its antibacterial effects, S-(3,4-dichlorobenzyl)isothiourea has been reported to inhibit nitric oxide synthase (NOS). This suggests that its biological activities may not be limited to targeting MreB and warrants further investigation into its effects on eukaryotic systems.

Comparative Analysis with 2-(2-Methyl-benzyl)-isothiourea: A Structure-Activity Relationship (SAR) Perspective

Due to the lack of direct experimental data for 2-(2-Methyl-benzyl)-isothiourea, a comparative analysis must be approached through the lens of structure-activity relationships established for S-benzylisothiourea derivatives.

The Importance of the S-Benzylisothiourea Scaffold

Studies have shown that the S-benzylisothiourea core structure is essential for the biological activity of these compounds.[7] Alterations to this fundamental scaffold generally lead to a loss of activity.

Influence of Benzyl Ring Substituents

The nature and position of substituents on the benzyl ring play a critical role in modulating the potency of these derivatives.

  • Halogenation: The presence of chloro-substituents at the 3 and/or 4 positions of the benzyl ring, as seen in A22, has been shown to significantly enhance antibacterial activity compared to the unsubstituted S-benzylisothiourea.[7] This enhancement is likely due to a combination of electronic and steric effects that favor binding to the MreB protein.

  • Methyl Substitution (Hypothetical Analysis): The replacement of the 3,4-dichloro substituents with a 2-methyl group in 2-(2-Methyl-benzyl)-isothiourea would introduce different electronic and steric properties:

    • Electronic Effects: The methyl group is an electron-donating group, in contrast to the electron-withdrawing nature of chlorine atoms. This alteration in the electronic distribution of the benzyl ring could potentially impact the binding affinity for the target protein.

    • Steric Effects: The placement of a methyl group at the ortho (2) position introduces steric bulk closer to the thiourea linkage. This could influence the conformational flexibility of the molecule and its ability to fit into the binding pocket of a target enzyme.

G cluster_A22 S-(3,4-dichlorobenzyl)isothiourea (A22) cluster_2Me 2-(2-Methyl-benzyl)-isothiourea A22_sub 3,4-dichloro substitution A22_prop Electron-withdrawing High lipophilicity A22_sub->A22_prop A22_act Potent MreB Inhibition A22_prop->A22_act Me_act Hypothesized Altered Activity A22_act->Me_act Comparative Hypothesis Me_sub 2-methyl substitution Me_prop Electron-donating Increased steric hindrance (ortho) Me_sub->Me_prop Me_prop->Me_act

Caption: Proposed experimental workflow for a direct comparative study.

By following such a workflow, researchers can generate the necessary data to make a definitive comparison between these two isothiourea derivatives and further contribute to the understanding of the structure-activity relationships within this promising class of compounds.

Conclusion

S-(3,4-dichlorobenzyl)isothiourea (A22) is a well-established inhibitor of the bacterial cytoskeletal protein MreB with potent antibacterial activity against Gram-negative bacteria. In contrast, 2-(2-Methyl-benzyl)-isothiourea remains a largely uncharacterized compound. Based on established structure-activity relationships for S-benzylisothiourea derivatives, it is hypothesized that the 2-methyl substitution may lead to a different, and potentially reduced, antibacterial profile compared to the 3,4-dichloro analog. This guide highlights the need for direct experimental evaluation of 2-(2-Methyl-benzyl)-isothiourea to validate this hypothesis and to fully understand its potential as a biological probe or therapeutic lead.

References

  • Wachi, M., et al. (2004). Structure-Activity Relationship of S-Benzylisothiourea Derivatives to Induce Spherical Cells in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 68(11), 2349-2353. [Link]

  • Iwai, N., et al. (2002). A novel S-benzylisothiourea derivative, S-(3,4-dichlorobenzyl)isothiourea, tentatively named A22, induced spherical cells and spherical anucleate cells in E. coli. Bioscience, Biotechnology, and Biochemistry, 66(12), 2668-2671. [Link]

  • Iwai, N., et al. (2004). Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. PubMed, 15564684. [Link]

  • Bonez, P. C., et al. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Microbial Pathogenesis, 99, 14-18. [Link]

  • Bean, G. J., et al. (2009). A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB. Biochemistry, 48(22), 4852-4857. [Link]

  • Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]

  • Arkat USA, Inc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(ix), 216-228. [Link]

  • Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3). [Link]

  • Wikipedia. (n.d.). A22 (antibiotic). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. Molecular Systems Design & Engineering. [Link]

  • Current issues in pharmacy and medicine: science and practice. (2021). Substituted (сycloalkylcarbonylthioureido)aryl-(benzyl-)carboxylic(sulfonic) acids: synthesis, antimicrobial and growth-regulating activity. Current issues in pharmacy and medicine: science and practice, 14(1), 54-60. [Link]

  • National Center for Biotechnology Information. (2021). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Pharmaceuticals, 14(11), 1101. [Link]

  • MDPI. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6104. [Link]

  • MDPI. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4496. [Link]

  • PubMed. (2004). Thiourea inhibitors of herpes viruses. Part 2: N-Benzyl-N'-arylthiourea inhibitors of CMV. Bioorganic & Medicinal Chemistry Letters, 14(13), 3401-3406. [Link]

  • National Center for Biotechnology Information. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]

  • TSI Journals. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Trade Science Inc.[Link]

  • Royal Society of Chemistry. (2022). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science, 13(31), 9037-9043. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Isothiourea, 2-methylthiomethyl-. Retrieved from [Link]

Sources

Confirming the Antibacterial Spectrum of 2-(2-Methyl-benzyl)-isothiourea

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis Guide for Drug Development

Executive Summary

2-(2-Methyl-benzyl)-isothiourea (CAS: 73338-92-8) is a structural derivative of S-benzylisothiourea. While the parent compound and its 3,4-dichloro analog (A22 ) are well-characterized inhibitors of the bacterial actin-homolog MreB , the specific antibacterial profile of the ortho-methyl (2-methyl) derivative requires precise validation to distinguish its steric and electronic effects from established analogs.

This guide provides a technical framework to confirm the antibacterial spectrum of this compound. It focuses on distinguishing MreB-mediated mechanism of action (inducing spherical morphology in rods) from general cytotoxicity, using A22 and standard antibiotics as performance benchmarks.

Mechanistic Grounding: The MreB Target

To validate the spectrum of 2-(2-Methyl-benzyl)-isothiourea, one must understand that S-benzylisothioureas primarily target MreB , a cytoskeletal protein essential for maintaining the rod shape in Gram-negative bacteria.

  • Mechanism: The isothiourea moiety competes for the ATP-binding site of MreB.[1]

  • Phenotype: Inhibition leads to the loss of rod shape, causing cells to become spherical (coccoid) and eventually lyse.

  • SAR Context: Structure-Activity Relationship (SAR) studies indicate that substitutions on the benzyl ring critically modulate potency. While 3,4-dichloro substitution (A22) maximizes activity, ortho-substitution (2-methyl) introduces steric hindrance that may alter binding affinity or specificity toward Gram-positive homologs.

Figure 1: MreB Inhibition Pathway & Phenotypic Outcome

MreB_Pathway Compound 2-(2-Methyl-benzyl)- isothiourea MreB_ATP MreB ATP Binding Pocket Compound->MreB_ATP Competitive Binding Polymerization MreB Polymerization MreB_ATP->Polymerization Inhibits CellWall Peptidoglycan Synthesis Complex Polymerization->CellWall Coordinates RodShape Rod Shape Maintenance Polymerization->RodShape Required for CellWall->RodShape Maintains Spherical Spherical (Coccoid) Transformation RodShape->Spherical Loss of Function Lysis Cell Lysis / Growth Arrest Spherical->Lysis Osmotic Instability

Caption: The cascade of MreB inhibition. Isothiourea binding prevents polymerization, decoupling peptidoglycan synthesis from cell elongation, resulting in characteristic spherical morphology.

Comparative Performance Benchmarks

To objectively assess the 2-methyl derivative, it must be screened alongside the following controls. The "Expected Outcome" serves as the hypothesis for validation.

CompoundRoleTargetExpected Phenotype (E. coli)
2-(2-Methyl-benzyl)-isothiourea Test Article Putative MreB Spherical cells (if active)
A22 (3,4-Dichlorobenzyl-isothiourea)Positive Control (Mechanism)MreB (High Affinity)Spherical cells; MIC ~1–4 µg/mL
S-Benzylisothiourea (Unsubstituted)Negative Control (SAR)MreB (Low Affinity)Rods (High MIC >50 µg/mL)
Ampicillin Reference (Standard)PBP3 (Septum)Filamentation (Long threads)
Kanamycin Reference (Standard)30S RibosomeRods (Growth arrest)

Key Insight: If the 2-methyl derivative shows a high MIC but induces spherical cells, it confirms the mechanism is preserved but potency is reduced by steric hindrance. If it causes filamentation, it is acting off-target (likely PBP inhibition).

Experimental Protocols for Validation
Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the antibacterial potency against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) panels.

  • Preparation: Dissolve 2-(2-Methyl-benzyl)-isothiourea hydrochloride in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation Check: The MIC of A22 against E. coli must fall between 1–8 µg/mL for the assay to be valid.

Protocol B: Morphological Profiling (The "Spherical" Test)

Objective: Confirm MreB targeting. This is critical because general toxins kill bacteria without specific shape changes.

  • Sub-MIC Treatment: Inoculate E. coli (MG1655) in LB broth containing the test compound at 0.5× MIC .

  • Incubation: Grow to mid-log phase (OD600 ~ 0.4).

  • Fixation: Fix cells with 2.5% glutaraldehyde or image live on agarose pads.

  • Microscopy: Use Phase Contrast or DIC microscopy at 1000× magnification.

  • Analysis:

    • Rod Shape: Indicates no MreB inhibition (or insufficient concentration).

    • Spheres/Lemons: Confirms MreB inhibition (Isothiourea-specific effect).

    • Filaments: Indicates PBP3 inhibition (Beta-lactam-like effect).

Figure 2: Experimental Workflow for Spectrum Confirmation

Workflow cluster_0 Phase 1: Quantitative Potency cluster_1 Phase 2: Mechanistic Validation Start Start: 2-(2-Methyl-benzyl)-isothiourea MIC_Assay MIC Assay (Broth Microdilution) vs. Gram(-) and Gram(+) Start->MIC_Assay Data_Check Is MIC < 50 µg/mL? MIC_Assay->Data_Check Morph_Assay Morphology Assay (Phase Contrast Microscopy) Data_Check->Morph_Assay Yes (Active) End_Inactive Conclusion: Low Potency (Steric Hindrance?) Data_Check->End_Inactive No (Inactive) Phenotype Observe Cell Shape Morph_Assay->Phenotype Result_MreB CONFIRMED: MreB Inhibitor Spectrum Phenotype->Result_MreB Spherical Cells Result_PBP Off-Target: PBP Inhibition Phenotype->Result_PBP Filamentous Cells Result_General Non-Specific Toxicity Phenotype->Result_General Normal Rods (Dead)

Caption: Decision tree for validating the compound. Morphology is the decisive factor for confirming the isothiourea class mechanism.

Technical Analysis & Interpretation

When analyzing your results, consider the Steric Ortho-Effect .

  • A22 (3,4-dichloro) fits the hydrophobic pocket of MreB perfectly.

  • 2-methyl substitution introduces bulk near the thiourea linkage.

    • Scenario 1 (High Potency): If the MIC is low (<10 µg/mL), the 2-methyl group likely accesses a hydrophobic sub-pocket, potentially improving stability against metabolic degradation compared to the unhindered benzyl.

    • Scenario 2 (Low Potency): If the MIC is high (>50 µg/mL), the ortho-methyl causes a steric clash, preventing the isothiourea group from coordinating with the active site phosphate/threonine residues.

Conclusion for Researchers: Use 2-(2-Methyl-benzyl)-isothiourea as a probe to map the steric tolerance of the MreB binding pocket. If it retains activity against S. aureus (where A22 is often less effective due to cell wall permeability issues), it may represent a scaffold with broadened Gram-positive permeability.

References
  • Iwai, N., et al. (2002). Novel S-Benzylisothiourea Compound That Induces Spherical Cells in Escherichia coli Probably by Acting on a Rod-Shape-Determining Protein(s) Other Than Penicillin-Binding Protein 2. Bioscience, Biotechnology, and Biochemistry. Link

  • Gitai, Z. (2005). The New Bacterial Cell Biology: Moving Parts and Subcellular Architecture. Cell. Link

  • Takacs, C. N., et al. (2010). MreB drives pilus biogenesis in Pseudomonas aeruginosa. EMBO Reports. (Demonstrates A22 utility in other Gram-negatives). Link

  • Bonez, P. C., et al. (2016). Antibacterial, antifungal and antioxidant activity of thiourea derivatives. Microbial Pathogenesis. (Context on general thiourea activity). Link

Sources

comparing the anti-inflammatory effects of different isothiourea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of isothiourea derivatives, focusing on their pharmacological efficacy as nitric oxide synthase (NOS) inhibitors.[1][2] It is designed for researchers requiring actionable data on potency (


/

), isoform selectivity (iNOS vs. eNOS), and experimental validation protocols.
Mechanisms, Selectivity Profiles, and Experimental Validation

Executive Summary

Isothiourea derivatives represent a potent class of nitric oxide synthase (NOS) inhibitors.[1][3][4] Unlike arginine analogues (e.g., L-NMMA), S-substituted isothioureas exploit a small hydrophobic pocket near the heme active site, often yielding higher potency. However, their utility in anti-inflammatory drug development hinges on isozyme selectivity —specifically, inhibiting the inducible isoform (iNOS) which drives inflammation, while sparing the endothelial isoform (eNOS) to prevent hypertensive side effects.

This guide categorizes these derivatives into Classic Competitive Inhibitors (small S-alkyls) and Next-Generation Modulators (dimerization inhibitors and hybrids), providing the data necessary to select the appropriate compound for your specific research model.

Mechanistic Foundation

The anti-inflammatory efficacy of isothioureas stems primarily from the competitive inhibition of iNOS. However, distinct subclasses exhibit unique modes of action.

Modes of Action
  • Competitive Active Site Inhibition: Small S-alkyl isothioureas (e.g., S-ethylisothiourea) compete directly with L-arginine. They bind to the heme active site, preventing the oxidation of L-arginine to L-citrulline and Nitric Oxide (NO).

  • Dimerization Inhibition: Newer derivatives (e.g., Compound 22o) bind to the iNOS monomer, sterically hindering the formation of the active homodimer.[5]

  • Protein Destabilization: Specific derivatives like S-(2-aminoethyl)isothiourea (AE-TU) not only inhibit catalysis but also accelerate the degradation of iNOS protein, offering a dual-mechanism advantage.

Visualization: Signaling & Inhibition Pathways

NOS_Inhibition_Mechanism LPS Inflammatory Stimuli (LPS/Cytokines) NFkB NF-κB Activation LPS->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA iNOS_Monomer iNOS Monomer (Inactive) iNOS_mRNA->iNOS_Monomer iNOS_Dimer iNOS Homodimer (Active Enzyme) iNOS_Monomer->iNOS_Dimer Dimerization NO_Prod Nitric Oxide (NO) Production iNOS_Dimer->NO_Prod Catalysis Inflammation Tissue Damage & Inflammation NO_Prod->Inflammation Class1 Class I: Competitive Inhibitors (EITU, IPTU) Block Active Site Class1->iNOS_Dimer Blocks L-Arg Binding Class2 Class II: Dimerization Inhibitors (Compound 22o) Prevent Assembly Class2->iNOS_Monomer Blocks Dimerization Class3 Class III: Destabilizers (AE-TU) Degrade Protein Class3->iNOS_Dimer Promotes Degradation

Figure 1: Mechanism of action for distinct isothiourea classes within the inflammatory cascade.

Comparative Analysis: Potency & Selectivity

The following data synthesizes


 (inhibition constant) and 

values from human and murine models.[6] Lower

indicates higher potency.[7]
Table 1: Pharmacological Profile of Key Isothiourea Derivatives[9]
CompoundAbbr.Human iNOS

(nM)
Human eNOS

(nM)
Selectivity (iNOS/eNOS)MechanismKey Characteristics
S-isopropylisothiourea IPTU 9.822~2.2xCompetitiveMost Potent , but poor selectivity. High risk of hypertensive side effects.
S-ethylisothiourea EITU 1736~2.1xCompetitiveHigh potency.[3] Fits "hydrophobic pocket" perfectly. Standard reference compound.
S-methylisothiourea SMT 34110*~3.2xCompetitiveModerate potency, better selectivity profile than EITU/IPTU.
S-(2-aminoethyl)isothiourea AE-TU ~30 (IC50)>300 (IC50)>10x Dual-ActionHigh Selectivity. Inhibits activity AND destabilizes iNOS protein.
Compound 22o -- 0.6 (IC50)>1000>1000x DimerizationEmerging Class. Non-competitive. Highly selective for iNOS over eNOS.[3][4][8]

*Note: Values are aggregated from purified human enzyme assays. Selectivity ratios <10x generally imply potential for cardiovascular side effects (vasoconstriction) in vivo.

Structure-Activity Relationship (SAR) Insights
  • Side Chain Length: Potency peaks at 2–3 carbons (Ethyl/Isopropyl). Extending the alkyl chain beyond 3 carbons (e.g., S-butyl) drastically reduces affinity for the heme pocket.

  • Hydrophobic Pocket: The iNOS active site contains a small hydrophobic region near the substrate binding site. S-ethyl and S-isopropyl groups fill this pocket optimally, explaining their superior potency over S-methyl.

  • Amine Substitution: Replacing the alkyl group with an aminoalkyl group (as in AE-TU) often reduces raw potency slightly but significantly enhances selectivity and introduces the protein destabilization mechanism.

Experimental Validation Protocols

To validate the effects of these derivatives in your own research, use the following self-validating workflow.

Protocol A: In Vitro Nitrite Quantification (Griess Assay)

Objective: Measure the functional inhibition of NO production in macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Induction & Treatment:

    • Replace media with fresh DMEM (phenol-red free).

    • Control: Media only.

    • Stimulated: LPS (1 µg/mL) + IFN-γ (10 ng/mL).

    • Experimental: LPS/IFN-γ + Isothiourea derivative (Concentration range: 0.1 µM – 100 µM).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Mix 50 µL of supernatant with 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min (dark).

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min (dark).

  • Readout: Measure absorbance at 540 nm .

  • Validation Check: The standard curve (Sodium Nitrite 0–100 µM) must have an

    
    . If stimulated cells produce <20 µM nitrite, the induction failed; discard data.
    
Protocol B: Differentiating Catalytic Inhibition vs. Protein Destabilization

Objective: Determine if your derivative (like AE-TU) degrades iNOS protein or just blocks the active site.

  • Treatment: Treat LPS-stimulated cells with the

    
     concentration of the compound for 24h.
    
  • Lysis: Harvest cells in RIPA buffer with protease inhibitors.

  • Western Blot: Probe for iNOS (130 kDa) and β-actin (loading control).

  • Interpretation:

    • Scenario A (EITU/IPTU): NO levels decrease, but iNOS protein band intensity remains unchanged compared to LPS control. -> Mechanism: Competitive Inhibition.[2][3]

    • Scenario B (AE-TU): NO levels decrease, and iNOS protein band is faint or absent . -> Mechanism: Protein Destabilization/Translation Inhibition.

Visualization: Experimental Workflow

Experimental_Workflow Start RAW 264.7 Cells + LPS Induction Treat Add Isothiourea Derivative Start->Treat Split Split Sample Treat->Split Supernatant Supernatant Split->Supernatant Lysate Cell Lysate Split->Lysate Griess Griess Assay (Abs 540nm) Supernatant->Griess Western Western Blot (Anti-iNOS) Lysate->Western Result1 Data: NO Production (Functional Inhibition) Griess->Result1 Result2 Data: Protein Levels (Stability/Translation) Western->Result2

Figure 2: Parallel workflow to distinguish functional inhibition from protein downregulation.

Conclusion & Recommendations

For general anti-inflammatory screening where maximum potency is required, S-isopropylisothiourea (IPTU) and S-ethylisothiourea (EITU) are the superior choices due to their nanomolar affinity. However, their lack of selectivity poses significant risks for in vivo models, potentially confounding results with hypertensive artifacts.

For studies requiring high specificity to rule out endothelial involvement, S-(2-aminoethyl)isothiourea (AE-TU) is the recommended standard. For cutting-edge drug development projects, investigating dimerization inhibitors (like Compound 22o) offers the most promising route to high-selectivity therapeutics with reduced off-target cardiovascular effects.

References

  • Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[3][4][8][9] Inhibition by non-amino acid isothioureas.[3][4] Journal of Biological Chemistry. Link

  • Southan, G. J., & Szabó, C. (1996). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity.[3][4] British Journal of Pharmacology. Link

  • Wolff, D. J., & Lubeskie, A. (1996). Aminoguanidine and S-ethylisothiourea are potent inhibitors of the inducible nitric oxide synthase.[2] Archives of Biochemistry and Biophysics. Link

  • Vigne, P., et al. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide.[3][8][10] Link

  • Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews. Link

  • Li, H., et al. (2022). An Inducible Nitric Oxide Synthase Dimerization Inhibitor Prevents the Progression of Osteoarthritis.[5] Frontiers in Pharmacology. Link

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-(2-Methyl-benzyl)-isothiourea

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a cornerstone of preclinical development. This guide provides a comprehensive, technically-grounded framework for validating the MoA of 2-(2-Methyl-benzyl)-isothiourea, a compound for which the specific molecular target is not yet widely characterized. Given the established activities of related thiourea and isothiourea derivatives as enzyme inhibitors, we will proceed with the guiding hypothesis that 2-(2-Methyl-benzyl)-isothiourea functions as a kinase inhibitor.[1][2] This guide will present a multi-faceted, self-validating experimental workflow designed to rigorously test this hypothesis, identify the specific kinase target(s), and characterize the downstream cellular consequences of its action. We will compare and contrast orthogonal methods at each stage, providing the rationale behind experimental choices to ensure scientific integrity.

The Challenge: From Phenotype to Mechanism

Phenotypic screening often identifies compounds that elicit a desired biological response, such as inhibiting cancer cell proliferation.[3][4][5] However, the molecular target and the mechanism through which the compound achieves this effect are often unknown. The critical and often most challenging phase is "target deconvolution"—the process of identifying the specific protein(s) with which the compound interacts to produce its effect.[6][7] This guide will navigate this challenge by proposing a systematic approach to not only identify the target of 2-(2-Methyl-benzyl)-isothiourea but also to validate its engagement and downstream signaling effects.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential protein targets. This is crucial for forming a testable hypothesis. We will compare two distinct, yet complementary, approaches.

Given that many isothiourea and thiourea derivatives exhibit kinase inhibitory activity, a direct and efficient first step is to screen 2-(2-Methyl-benzyl)-isothiourea against a large panel of purified kinases.[1][8][9] This will provide a "kinome fingerprint" of the compound's selectivity and potency.[8]

Protocol: In Vitro Kinase Profiling Assay

  • Compound Preparation: Prepare a stock solution of 2-(2-Methyl-benzyl)-isothiourea in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of purified recombinant kinases (e.g., >300 kinases).

  • Assay Performance: The service provider will perform kinase activity assays (e.g., radiometric, fluorescence-based) in the presence of a fixed concentration of the compound (typically 1-10 µM). The activity of each kinase is measured relative to a vehicle control.

  • Data Analysis: The results are typically expressed as the percentage of inhibition for each kinase. A "hit" is defined as a kinase whose activity is inhibited above a certain threshold (e.g., >50% or >80%).

This method aims to physically isolate the protein target(s) from a complex biological sample based on their binding to the compound.[6]

Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize an analog of 2-(2-Methyl-benzyl)-isothiourea with a linker arm that can be covalently attached to a solid support, such as agarose beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line where the compound shows anti-proliferative effects).

  • Affinity Capture: Incubate the cell lysate with the immobilized compound. Proteins that bind to the compound will be captured on the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a variety of methods, such as changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Method Advantages Disadvantages Primary Output
Kinase Profiling - Fast and straightforward- Provides quantitative data on potency and selectivity against a known class of targets- Biased towards the selected kinase panel- May miss non-kinase targetsA list of inhibited kinases and their percentage of inhibition
Affinity Chromatography - Unbiased; can identify novel or unexpected targets- Works directly with cellular proteins- Requires chemical modification of the compound, which may alter its binding properties- Can be technically challenging and prone to false positivesA list of proteins that bind to the immobilized compound
Phase 2: Validating Target Engagement

Once a list of potential targets has been generated, it is imperative to confirm that 2-(2-Methyl-benzyl)-isothiourea directly binds to these targets, both in a purified system and within the complex environment of a living cell.

Several biophysical techniques can be employed to characterize the direct interaction between a compound and a purified protein.[10][11][12]

  • Surface Plasmon Resonance (SPR): This technique measures the binding of the compound to the immobilized protein target in real-time, providing kinetic data (association and dissociation rates) and affinity (KD).[10]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of the compound to the protein, providing thermodynamic parameters of the interaction, including the binding affinity (KD) and stoichiometry.[10]

Confirming that the compound binds to its target in a cellular context is a critical validation step.[11][13] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13][14][15][16]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line and treat the cells with various concentrations of 2-(2-Methyl-benzyl)-isothiourea or a vehicle control for a defined period.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures in a thermal cycler. The binding of the compound is expected to stabilize the target protein, making it more resistant to heat-induced denaturation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][16]

Workflow for Validating Target Engagement

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement Validation Kinase Profiling Kinase Profiling Potential Targets Potential Targets Kinase Profiling->Potential Targets Affinity Chromatography Affinity Chromatography Affinity Chromatography->Potential Targets Biophysical Assays (SPR, ITC) Biophysical Assays (SPR, ITC) Potential Targets->Biophysical Assays (SPR, ITC) CETSA CETSA Potential Targets->CETSA Validated Target Validated Target Biophysical Assays (SPR, ITC)->Validated Target CETSA->Validated Target

Caption: A streamlined workflow for identifying and validating the molecular target of a novel compound.

Phase 3: Characterizing the Mechanism of Inhibition

Assuming 2-(2-Methyl-benzyl)-isothiourea is confirmed to be a kinase inhibitor, the next step is to determine its mode of inhibition.

Protocol: Enzyme Kinetic Assays

  • Enzyme and Substrate Preparation: Use the purified, validated kinase target and its specific substrate.

  • Varying Substrate Concentration: In the presence of a fixed concentration of 2-(2-Methyl-benzyl)-isothiourea, measure the initial reaction velocity at various substrate concentrations.

  • Varying Inhibitor Concentration: At a fixed substrate concentration, measure the initial reaction velocity at various inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]

  • Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[18][19] The relationship between IC50 and the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, where Ki is a more absolute measure of inhibitor potency.[20][21][22]

Parameter Definition Significance
IC50 The concentration of an inhibitor that reduces enzyme activity by 50% under specific assay conditions.[17]A practical measure of inhibitor potency; highly dependent on experimental conditions.[20]
Ki The dissociation constant for the enzyme-inhibitor complex; a measure of the inhibitor's binding affinity.[21]An intrinsic property of the inhibitor and enzyme; allows for direct comparison of inhibitor potencies across different studies.[21][23]
Phase 4: Elucidating the Cellular Mechanism and Comparing with Alternatives

The final phase connects the molecular mechanism to the observed cellular phenotype and compares the compound's performance against established inhibitors.

Protocol: Downstream Pathway Analysis

  • Cell Treatment: Treat a relevant cell line with 2-(2-Methyl-benzyl)-isothiourea, a known inhibitor of the validated target (e.g., a clinically approved kinase inhibitor), and a vehicle control.

  • Lysate Preparation: After treatment, prepare cell lysates.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status of known downstream substrates of the target kinase. A decrease in the phosphorylation of these substrates would confirm the on-target effect of the compound.

  • Phenotypic Assays: Conduct cellular assays to measure proliferation, apoptosis, or other relevant phenotypes.[24][25] Compare the effects of 2-(2-Methyl-benzyl)-isothiourea with the known inhibitor.

Hypothesized Signaling Pathway and Point of Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Validated Kinase Target Validated Kinase Target Receptor Tyrosine Kinase->Validated Kinase Target Activates Downstream Substrate Downstream Substrate Validated Kinase Target->Downstream Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Leads to Inhibitor 2-(2-Methyl-benzyl)-isothiourea Inhibitor->Validated Kinase Target Inhibits

Caption: Hypothesized signaling pathway illustrating the point of inhibition by 2-(2-Methyl-benzyl)-isothiourea.

Compound Target Kinase IC50 (nM) Off-Target Kinase X IC50 (nM) Cellular EC50 (µM) (Proliferation) Downstream Substrate Phosphorylation (% of control)
2-(2-Methyl-benzyl)-isothiourea Experimental DataExperimental DataExperimental DataExperimental Data
Alternative Inhibitor A Known ValueKnown ValueExperimental DataExperimental Data
Alternative Inhibitor B Known ValueKnown ValueExperimental DataExperimental Data

This table provides a framework for objectively comparing the potency, selectivity, and cellular efficacy of 2-(2-Methyl-benzyl)-isothiourea against well-characterized alternative inhibitors.

Conclusion: A Rigorous Path to MoA Validation

This guide has outlined a systematic and comparative approach to validate the mechanism of action of 2-(2-Methyl-benzyl)-isothiourea, based on the hypothesis that it functions as a kinase inhibitor. By employing a combination of unbiased target identification, biophysical validation of target engagement, detailed kinetic analysis, and cellular pathway interrogation, researchers can build a robust and comprehensive understanding of this novel compound. This multi-faceted, self-validating workflow is essential for progressing a promising hit from a phenotypic screen towards a well-characterized lead compound with a clear and validated mechanism of action.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1269–1280. [Link]

  • Sygnature Discovery. (n.d.). Unlocking the Power of Phenotypic Screening in Drug Discovery. [Link]

  • van Bergen, W. (2023). A game changer in cancer kinase target profiling. ASBMB Today. [Link]

  • Patel, D. R. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? ResearchGate. [Link]

  • Rudolf, J., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2734-2745. [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1171805. [Link]

  • Schwartz, B. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 183. [Link]

  • Lee, J., & Bogyo, M. (2013). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Chemical Communications, 49(82), 9315-9325. [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of...[Link]

  • Stevers, M. P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-87. [Link]

  • Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101293. [Link]

  • Hybrigenics Services. (n.d.). Target Deconvolution. [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Southan, G. J., et al. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114(2), 510–516. [Link]

  • Décout, J. L., et al. (2017). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 22(1), 113. [Link]

  • Moffat, J. G., et al. (2014). Quantitative phenotypic and pathway profiling guides rational drug combination strategies. Current Opinion in Cell Biology, 27, 67-74. [Link]

  • Krátký, M., et al. (2010). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. Bioorganic & Medicinal Chemistry, 18(12), 4336-4344. [Link]

  • Swinney, D. C. (2013). The value of translational biomarkers to phenotypic assays. Journal of Biomolecular Screening, 18(1), 5-14. [Link]

  • Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4543. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • ResearchGate. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]

  • Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • Youdim, M. B. H., et al. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 13(12), 15973–16009. [Link]

  • Heck, D. E., et al. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide, 2(4), 247-255. [Link]

  • MDPI. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]

  • Han, S. J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1257–1267. [Link]

  • Taylor & Francis Online. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. [Link]

  • Han, S. J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1257-1267. [Link]

  • Wang, Y. F., et al. (2009). [Synthesis and nNOS inhibitory activity of benzenealkyl isothiourea compounds]. Yao Xue Xue Bao, 44(4), 382-387. [Link]

  • Brenna, S., et al. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Journal of Medicinal Chemistry, 52(18), 5644-5655. [Link]

Sources

Comparative Guide: Assessing the Selectivity of 2-(2-Methyl-benzyl)-isothiourea for Bacterial Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bacterial NOS Challenge

In the fight against antimicrobial resistance (AMR), Bacterial Nitric Oxide Synthase (bNOS) has emerged as a high-value target. Unlike mammalian NOS (mNOS), which regulates blood pressure and neurotransmission, bNOS in Gram-positive pathogens (e.g., Staphylococcus aureus, Bacillus anthracis) functions primarily as a cytoprotective enzyme. It generates Nitric Oxide (NO) to detoxify reactive oxygen species (ROS) generated by host immune responses or antibiotics.

2-(2-Methyl-benzyl)-isothiourea (often chemically denoted as an S-(2-methylbenzyl)isothiourea derivative) represents a class of isothiourea-based inhibitors designed to compete with L-arginine. This guide evaluates its utility as a chemical probe, specifically focusing on the critical challenge of selectivity : inhibiting bacterial survival mechanisms without causing off-target cardiovascular toxicity via mammalian eNOS inhibition.

Molecular Mechanism & Rationale[1]

To understand the utility of 2-(2-Methyl-benzyl)-isothiourea, one must understand the structural divergence between the target (bNOS) and the off-target (mNOS).

The Structural Divergence[2]
  • Mammalian NOS (mNOS): Contains both an oxygenase domain (heme-containing) and a reductase domain.[1]

  • Bacterial NOS (bNOS): Lacks the reductase domain; it relies on cellular reductases to function.[2] Crucially, the pterin-binding site in bNOS is more exposed and exhibits subtle hydrophobic differences compared to mNOS.

Mechanism of Action (MOA)

2-(2-Methyl-benzyl)-isothiourea acts as a competitive inhibitor at the heme active site. The isothiourea moiety mimics the guanidinium group of the natural substrate, L-arginine. The S-benzyl substitution exploits the hydrophobic pocket adjacent to the active site, theoretically offering higher affinity for the slightly more open bNOS active site compared to smaller inhibitors like S-methylisothiourea.

Diagram: The Synergistic MOA

The following diagram illustrates how this inhibitor does not kill bacteria directly but "disarms" their defense against antibiotics.

bNOS_Pathway Antibiotic Antibiotic (e.g., Acriflavine/MRSA drugs) ROS Reactive Oxygen Species (ROS) Antibiotic->ROS Induces Bacteria Bacterial Cell (S. aureus) ROS->Bacteria Damages DNA/Lipids Death Cell Death (Sensitization) ROS->Death Unchecked Accumulation bNOS bNOS Enzyme (Protective) Bacteria->bNOS Expresses NO Nitric Oxide (NO) bNOS->NO Synthesizes NO->ROS Detoxifies (Cytoprotection) Survival Bacterial Survival NO->Survival Promotes Inhibitor 2-(2-Methyl-benzyl)- isothiourea Inhibitor->bNOS Competitively Inhibits

Caption: Mechanism of bNOS inhibition leading to antibiotic sensitization. The inhibitor blocks NO production, preventing ROS detoxification and leading to bacterial cell death.

Comparative Performance Analysis

When selecting a probe for bNOS studies, researchers must compare 2-(2-Methyl-benzyl)-isothiourea against standard non-selective inhibitors and mammalian-specific controls.

Table 1: Inhibitor Profile Comparison[5]
Feature2-(2-Methyl-benzyl)-isothioureaL-NAME / L-NMMA1400W
Primary Class S-benzylisothiourea derivativeArginine AnalogueAmidine
Primary Target Broad NOS (High potency)Pan-NOS (Non-selective)iNOS (Highly Selective)
bNOS Potency High (Ki often < 1 µM)ModerateLow/Variable
Selectivity (bNOS vs eNOS) Variable (Requires validation)Poor (1:1 ratio)Moderate
Mechanism Competitive (Reversible)Irreversible (Mechanism-based)Competitive (Slow, tight binding)
Application Exploring hydrophobic pocket interactionsGeneral control (Positive inhibition)Negative control for bNOS
Critical Analysis of Selectivity

While S-methylisothiourea is a potent iNOS inhibitor, the addition of the 2-methyl-benzyl group increases lipophilicity.

  • Pros: Enhanced cell permeability in bacterial assays compared to polar arginine analogues.

  • Cons: Potential for "off-target" inhibition of mammalian eNOS due to the hydrophobic nature of the inhibitor.

  • Verdict: This compound is an excellent tool compound for in vitro bacterial killing assays (synergy studies), but its Selectivity Index (SI) must be calculated experimentally before claiming bNOS specificity in co-culture models.

Experimental Protocols for Validation

To scientifically validate the selectivity of 2-(2-Methyl-benzyl)-isothiourea, you cannot rely on literature IC50 values alone, as enzyme preparations vary. You must run a Self-Validating Comparative Assay .

Workflow Diagram

Experimental_Workflow Step1 1. Enzyme Preparation (Purified bNOS vs. Recombinant eNOS) Step2 2. Oxyhemoglobin Capture Assay (Kinetic Readout @ 401 nm) Step1->Step2 Step3 3. Determine IC50 & Ki (Non-linear regression) Step2->Step3 Step4 4. Calculate Selectivity Index (SI) SI = IC50(eNOS) / IC50(bNOS) Step3->Step4 Step5 5. Bacterial Synergy Assay (Checkboard Method w/ Antibiotics) Step4->Step5 If SI > 10

Caption: Step-by-step workflow for validating inhibitor selectivity and efficacy.

Protocol A: The Oxyhemoglobin Capture Assay (Gold Standard)

Why not Griess Assay? The Griess assay detects accumulated nitrite and is often too slow for kinetic constant (Ki) determination. The Oxyhemoglobin assay allows real-time monitoring.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl.

  • Substrate: L-Arginine (vary concentration for Ki, fixed at Km for IC50).

  • Cofactors: NADPH (100 µM), H4B (10 µM). Note: bNOS requires exogenous reductase or peroxide shunt, but using a surrogate mammalian reductase domain is standard for comparison.

  • Reporter: Oxyhemoglobin (10 µM).

Procedure:

  • Incubate bNOS and eNOS separately with varying concentrations of 2-(2-Methyl-benzyl)-isothiourea (0.1 nM to 100 µM).

  • Initiate reaction with NADPH.

  • Monitor the conversion of Oxyhemoglobin to Methemoglobin at 401 nm (extinction coefficient

    
    ).
    
  • Data Output: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the equation:
    
    
    
    
Protocol B: Bacterial Synergistic Killing (Checkerboard Assay)

To prove the compound works in vivo (in bacteria), it must potentiate antibiotics.

  • Organism: S. aureus (USA300 strain recommended).

  • Plate Setup: 96-well plate.

    • X-axis: Antibiotic (e.g., Acriflavine or Vancomycin) serial dilution.

    • Y-axis: 2-(2-Methyl-benzyl)-isothiourea serial dilution.

  • Incubation: 18-24 hours at 37°C.

  • Readout: OD600.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       indicates Synergy .
      

Conclusion & Recommendations

2-(2-Methyl-benzyl)-isothiourea is a potent probe for interrogating the bNOS active site. Its hydrophobic benzyl group provides advantages in bacterial cell penetration over simple arginine analogues. However, it is not a clinical candidate in its current form due to likely overlap with mammalian eNOS inhibition.

Recommendation for Use:

  • Use as a Reference Standard: Use this compound to validate bNOS-dependent antibiotic resistance in S. aureus.

  • Do Not Assume Selectivity: Always run a parallel eNOS counter-screen.

  • Future Optimization: Use this scaffold to explore "double-headed" inhibitors that exploit the specific lack of the zinc-binding motif in bNOS for improved selectivity.

References

  • Holden, J. K., et al. (2013).[3] Structural and biological studies on bacterial nitric oxide synthase inhibitors. Proceedings of the National Academy of Sciences, 110(45), 18127–18131.

  • Cinelli, M. A., et al. (2020). Bacterial Nitric Oxide Synthase as a Target for Antimicrobials.[3][4][5] Accounts of Chemical Research, 53(5), 1039–1047.

  • Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[3][6][4][5] Journal of Biological Chemistry, 269(43), 26669-26676.

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[7][3][6][4][5][8][9] Biochemical Pharmacology, 51(4), 383-394.

  • Silverman, R. B. (2009). Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases. Accounts of Chemical Research, 42(3), 439-451.

Sources

Safety Operating Guide

Proper Disposal of 2-(2-Methyl-benzyl)-isothiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive guidance for the safe and compliant disposal of 2-(2-Methyl-benzyl)-isothiourea (CAS No. 73338-92-8). As a trusted partner in your research, we are committed to providing information that extends beyond product use to ensure the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.

Hazard Identification and Risk Assessment

Isothiourea derivatives, as a class of compounds, can present several potential hazards. Thiourea itself is suspected of causing cancer and damaging the unborn child, and is toxic to aquatic life with long-lasting effects.[2] Structurally similar compounds, such as N-Benzylthiourea, are classified as toxic if swallowed.[3] Therefore, a conservative approach to handling and disposal is essential.

Assumed Hazard Profile:

Hazard ClassClassificationRationale
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful)Based on data for analogous compounds like N-Benzylthiourea.[3]
Skin Corrosion/Irritation Potential IrritantThiourea derivatives can cause skin irritation.[4]
Serious Eye Damage/Irritation Potential IrritantMay cause serious eye irritation.[4]
Carcinogenicity/Mutagenicity Suspected HazardThiourea is suspected of causing cancer.[2]
Aquatic Toxicity Toxic to aquatic lifeThiourea derivatives can have long-lasting harmful effects on aquatic environments.[2]
Personal Protective Equipment (PPE)

Before handling 2-(2-Methyl-benzyl)-isothiourea for any purpose, including disposal, appropriate PPE must be worn. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected before use and changed immediately if contaminated.[1][5]

  • Body Protection: A long-sleeved laboratory coat is essential to protect against skin contamination.[1][5] For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or better) is required.[1] All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect and Package: Place all contaminated materials (absorbent, cleaning materials, and contaminated PPE) into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal Procedures

Proper segregation and labeling of chemical waste are critical for safe and compliant disposal. Never dispose of 2-(2-Methyl-benzyl)-isothiourea down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid 2-(2-Methyl-benzyl)-isothiourea in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing 2-(2-Methyl-benzyl)-isothiourea should be collected in a separate, compatible (e.g., glass or polyethylene) liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. Isothiourea derivatives may be incompatible with strong oxidizing agents.[3]

    • Contaminated Materials: All items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "2-(2-Methyl-benzyl)-isothiourea hydrochloride." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste generation.

  • Storage of Waste:

    • Store waste containers in a designated, secure area, away from incompatible materials.

    • Keep containers tightly closed except when adding waste.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Final Disposal:

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Methyl-benzyl)-isothiourea and associated materials.

DisposalWorkflow Disposal Workflow for 2-(2-Methyl-benzyl)-isothiourea cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal Start Unused/Expired Compound or Contaminated Material IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in 'Solid Hazardous Waste' Container IsSolid->SolidWaste Yes IsContaminated Is it contaminated labware? IsLiquid->IsContaminated No LiquidWaste Collect in 'Liquid Hazardous Waste' Container IsLiquid->LiquidWaste Yes ContaminatedWaste Collect in 'Solid Hazardous Waste' Container IsContaminated->ContaminatedWaste Yes Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity SolidWaste->Label LiquidWaste->Label ContaminatedWaste->Label Store Store in Designated Secondary Containment Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal by Licensed Vendor ContactEHS->End

Caption: Decision workflow for the safe disposal of 2-(2-Methyl-benzyl)-isothiourea.

References

  • BB Fabrication. (2017). SAFETY DATA SHEET. Retrieved from [Link]

  • Anti-CD63 (LAMP-3) mAb-FITC. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]

  • Samanta, A. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]

  • Shoaib, M., et al. (2017). Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • ACS Publications. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Non-bonding 1,5-S···O interactions govern chemo- and enantioselectivity in isothiourea-catalyzed annulations of benzazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations. Retrieved from [Link]

  • Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-Methyl-benzyl)-isothiourea

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Compound Identity: 2-(2-Methyl-benzyl)-isothiourea (often supplied as the Hydrochloride salt) CAS No: 73338-92-8 Primary Application: Highly selective inhibitor of inducible Nitric Oxide Synthase (iNOS). Risk Classification: Bioactive Irritant & Potential Sensitizer. While often classified as "Harmful" (H302) and "Irritant" (H315/H319/H335), this compound is a potent enzyme inhibitor. Standard safety data sheets (SDS) often underestimate the risks of chronic exposure to bioactive inhibitors. Treat as a high-potency compound.

🚨 Emergency Response Protocol
EventImmediate Action
Skin Contact Wash immediately with soap and water for 15 min. Do not use ethanol (enhances absorption).
Eye Contact Flush with eyewash station for 15 min, lifting eyelids. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.
Spill (Powder) Dampen with wet paper towel to prevent dust. Scoop into hazardous waste. Do not sweep dry.

Part 2: Hazard Analysis & PPE Strategy (The "Why")

As researchers, we often rely on generic SDS ratings. However, for 2-(2-Methyl-benzyl)-isothiourea , we must look beyond the "Irritant" label.

1. The Bioactivity Factor (Causality): This compound is designed to inhibit iNOS with high affinity (


 values often in the nanomolar range). Systemic absorption can disrupt nitric oxide signaling, affecting blood pressure and immune response. Therefore, our PPE strategy focuses on preventing systemic uptake , not just preventing skin burns.

2. The Solvent Vector: This compound is frequently dissolved in DMSO or Ethanol for stock solutions.

  • Risk:[1][2][3] DMSO is a potent skin penetrant. If the compound is dissolved in DMSO, the solvent will carry the inhibitor directly through nitrile gloves and into the bloodstream.

  • Solution: We mandate a "Double-Glove" protocol or specific chemical-resistant laminates when handling stock solutions.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)The hydrochloride salt is a fine powder prone to static. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.
Hand (Dry) Nitrile Gloves (Standard)Minimum thickness: 0.11 mm. Adequate for weighing solid powder.
Hand (Solution) Double Nitrile or Laminate CRITICAL: If using DMSO, wear two pairs of nitrile gloves (change immediately upon splash) or Silver Shield® laminate gloves.
Eye/Face Chemical Goggles Safety glasses are insufficient for powders that can drift behind lenses.
Body Lab Coat (Buttoned) Tyvek sleeves recommended if handling quantities >1g to prevent cuff exposure.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a 10 mM stock solution without generating dust or exposure.

  • Preparation:

    • Turn on the Fume Hood. Verify airflow.

    • Static Control: Isothiourea salts are often static-prone. Use an anti-static gun on the weighing boat or use a polonium strip balance accessory.

    • Don PPE: Lab coat, Goggles, Double Nitrile Gloves .

  • Weighing:

    • Place the balance inside the hood if possible. If not, tare the weighing boat, add compound inside the hood, cover the boat, and transfer to the balance.

    • Never leave the container open on the bench.

  • Solubilization (The High-Risk Step):

    • Solvent choice: Water (soluble), Ethanol, or DMSO.

    • If using DMSO: Add solvent slowly down the side of the vial. Cap immediately.

    • Vortex inside the hood.

    • Self-Validating Check: Inspect the gloves. If any wet spot appears on the outer glove, assume permeation. Doff outer gloves immediately, wash hands, and re-glove.

  • Labeling:

    • Label vial with: Name, Concentration, Solvent, Date, and "iNOS Inhibitor - Toxic" .

Protocol B: Waste Disposal & Decontamination
  • Solid Waste: Contaminated weighing boats and paper towels go into "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste:

    • Aqueous solutions: Basic/Neutral aqueous waste.

    • DMSO/Ethanol solutions: Non-halogenated organic solvent waste.

    • Do NOT pour down the drain.[4] iNOS inhibitors can affect aquatic life (H410).

  • Surface Decontamination:

    • Wipe surface with a 10% bleach solution (oxidizes the sulfur moiety), followed by water, then 70% ethanol.

Part 4: Visualizations

Diagram 1: Safe Handling Workflow (Graphviz)

This diagram illustrates the logical flow of handling, emphasizing the critical decision point regarding solvents (DMSO).

HandlingWorkflow Start Start: Handling 2-(2-Methyl-benzyl)-isothiourea RiskCheck Risk Check: Form of Matter? Start->RiskCheck Solid Solid Powder RiskCheck->Solid Powder Liquid Liquid Solution RiskCheck->Liquid Stock Soln PPE_Solid PPE: Single Nitrile + Goggles Solid->PPE_Solid SolventCheck Solvent: DMSO? Liquid->SolventCheck Hood Work in Fume Hood (Anti-static precautions) Action Execute Experiment Hood->Action PPE_Solid->Hood PPE_DMSO PPE: Double Nitrile / Laminate (High Permeation Risk) SolventCheck->PPE_DMSO Yes (Critical) PPE_Water PPE: Standard Nitrile SolventCheck->PPE_Water No (Water/EtOH) PPE_DMSO->Action PPE_Water->Action Disposal Disposal: Hazardous Waste (Do not drain) Action->Disposal

Caption: Operational workflow emphasizing the escalated PPE requirements when handling DMSO solvated stocks.

Diagram 2: Exposure Response Decision Tree

A logic gate for immediate incident response.

ExposureResponse Incident Exposure Incident Type Contact Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. NO ETHANOL Skin->Action_Skin Action_Eye 1. Eyewash Station (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Support Breathing 3. Call Emergency Inhale->Action_Inhale

Caption: Immediate decision logic for exposure incidents. Note the prohibition of Ethanol for skin cleanup.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5233, 2-(2-Methylbenzyl)isothiourea. Retrieved from [Link]

  • Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry. (Validating the mechanism of action and bioactivity risks). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: S-(2-methylbenzyl)isothiourea hydrochloride. (Verifying Hazard Classifications H302, H315, H319). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-benzyl)-isothiourea
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-benzyl)-isothiourea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.